1-(3',4'-Dibenzyloxyphenyl)-1-propanol
Description
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Properties
IUPAC Name |
1-[3,4-bis(phenylmethoxy)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O3/c1-2-21(24)20-13-14-22(25-16-18-9-5-3-6-10-18)23(15-20)26-17-19-11-7-4-8-12-19/h3-15,21,24H,2,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTQTYOWLRLXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400590 | |
| Record name | 1-(3',4'-Dibenzyloxyphenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157701-80-9 | |
| Record name | 1-(3',4'-Dibenzyloxyphenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(3',4'-Dibenzyloxyphenyl)-1-propanol CAS number and molecular weight
High-Purity Synthesis & Application Guide for Drug Discovery
Part 1: Executive Technical Summary
1-(3',4'-Dibenzyloxyphenyl)-1-propanol is a specialized aromatic intermediate used primarily in the synthesis of catecholamine derivatives, bronchodilators, and antioxidants. Its core structure features a propyl chain with a secondary alcohol and a catechol moiety protected by two benzyl groups. This protection strategy is critical in medicinal chemistry to prevent premature oxidation of the catechol functionality during multi-step synthesis (e.g., Grignard reactions or aminations).
Chemical Identity & Specifications[1][2][3][4][5][6][7]
| Parameter | Technical Specification |
| CAS Number | 157701-80-9 |
| IUPAC Name | 1-[3,4-Bis(benzyloxy)phenyl]propan-1-ol |
| Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 348.43 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Purity Standard |
Part 2: Strategic Synthesis Architecture
The synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol is best approached via a Grignard Addition to the corresponding aldehyde. This route offers superior control over the carbon backbone compared to the reduction of propiophenone derivatives, as it allows for the precise introduction of the ethyl chain using high-purity ethylmagnesium bromide.
Mechanistic Pathway[9][10][11]
-
Protection: 3,4-Dihydroxybenzaldehyde is protected using benzyl bromide to form 3,4-Dibenzyloxybenzaldehyde . This locks the reactive phenolic protons.
-
Nucleophilic Addition: Ethylmagnesium bromide (EtMgBr) attacks the carbonyl carbon of the protected aldehyde.
-
Hydrolysis: Acidic workup protonates the alkoxide intermediate to yield the secondary alcohol.
Experimental Logic (The "Why")
-
Benzyl Protection: Chosen over methyl/methoxy because benzyl groups can be removed under mild hydrogenolysis (H
/Pd-C) conditions, regenerating the free catechol at the very end of a drug synthesis pipeline without using harsh Lewis acids (like BBr ) that might degrade other sensitive moieties. -
Grignard vs. Ketone Reduction: While reducing 3',4'-dibenzyloxypropiophenone is possible, the aldehyde route (Grignard) is often preferred for isotopic labeling (using
C-labeled Grignard) or when the aldehyde precursor is more commercially available than the ketone.
Part 3: Detailed Experimental Protocol
Protocol A: Grignard Synthesis (Primary Route)
Reagents:
-
Substrate: 3,4-Dibenzyloxybenzaldehyde (CAS: 5447-02-9)[1]
-
Reagent: Ethylmagnesium bromide (1.0 M or 3.0 M in THF/Ether)
-
Solvent: Anhydrous Tetrahydrofuran (THF)[2]
-
Quench: Saturated Ammonium Chloride (NH
Cl)[3][4]
Step-by-Step Methodology:
-
Setup & Inertion:
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Flush the system with Argon (or Nitrogen) for 15 minutes to ensure an anhydrous environment. Note: Moisture kills the Grignard reagent, leading to benzene formation and lower yields.
-
-
Substrate Solubilization:
-
Charge the flask with 3,4-Dibenzyloxybenzaldehyde (10.0 mmol, 3.18 g).
-
Add Anhydrous THF (50 mL) via syringe. Stir until fully dissolved.
-
Cool the solution to 0°C using an ice/water bath.
-
-
Grignard Addition (The Critical Step):
-
Transfer Ethylmagnesium bromide (12.0 mmol, 1.2 equiv) to the addition funnel under inert gas.
-
Add the Grignard reagent dropwise over 20 minutes.
-
Observation: The solution may turn slightly cloudy or change color (often yellow to turbid grey).
-
After addition, remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 2–3 hours.
-
-
In-Process Control (Self-Validation):
-
TLC Monitoring: Spot the reaction mixture against the starting aldehyde (Solvent: Hexane/EtOAc 3:1).
-
Success Criterion: Disappearance of the aldehyde spot (higher Rf) and appearance of the alcohol product (lower Rf, stains strongly with PMA or Vanillin).
-
-
Quench & Workup:
-
Cool the mixture back to 0°C.
-
Slowly add saturated aqueous NH
Cl (30 mL) to quench unreacted Grignard. Caution: Exothermic gas evolution. -
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Combine organic layers, wash with Brine (50 mL), and dry over anhydrous Na
SO .
-
-
Purification:
-
Concentrate under reduced pressure.
-
Purify the crude oil via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient 90:10
70:30). -
Yield Expectation: 85–92%.
-
Part 4: Process Visualization
The following diagram illustrates the synthetic workflow from the catechol precursor to the final alcohol, highlighting the protection and addition steps.
Figure 1: Synthetic pathway for CAS 157701-80-9 showing protection and Grignard addition steps.
Part 5: Analytical Validation & Quality Assurance
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Proton NMR ( H-NMR, 400 MHz, CDCl )
- 7.30–7.45 (m, 10H): Overlapping multiplets corresponding to the two Benzyl aromatic rings.
- 6.80–7.00 (m, 3H): Signals for the Core Phenyl ring (H-2, H-5, H-6).
-
5.15 (s, 4H): Two singlets (or close AB system) for the Benzylic CH
protons (Ph-CH -O). - 4.50 (t, 1H): The chiral center proton (CH-OH).
-
1.65–1.85 (m, 2H): Methylene protons of the ethyl group (-CH
-CH ). -
0.90 (t, 3H): Methyl triplet (-CH
-CH ).
Mass Spectrometry (ESI-MS)
-
Target Ion: [M+Na]
= 371.43 Da. -
Fragment: Loss of water [M-H
O] is common in benzyl alcohols.
Storage & Stability
-
Condition: Store at 2–8°C under inert atmosphere (Argon).
-
Sensitivity: Susceptible to slow oxidation to the ketone (Propiophenone derivative) if exposed to air/light for prolonged periods.
References
-
Santa Cruz Biotechnology. 1-(3',4'-Dibenzyloxyphenyl)-1-propanol Product Data. Retrieved from
-
Shanghai Huicheng Biological. Chemical Properties of CAS 157701-80-9. Retrieved from
-
Sigma-Aldrich. 3,4-Dibenzyloxybenzaldehyde (Precursor) Specifications. Retrieved from
-
PubChem. Compound Summary for Benzyloxy Derivatives. Retrieved from
Sources
An In-Depth Technical Guide on 1-(3',4'-Dibenzyloxyphenyl)-1-propanol: A Keystone Intermediate in Synthetic Catecholamine Development
Introduction: Unveiling a Crucial Synthetic Building Block
1-(3',4'-Dibenzyloxyphenyl)-1-propanol is a crystalline organic compound with the chemical formula C₂₃H₂₄O₃.[1] While not a household name in pharmacology, its significance lies not in its own biological activity, but as a pivotal intermediate in the synthesis of more complex and therapeutically important molecules. Specifically, its history is inextricably linked to the development of synthetic catecholamines, a class of drugs that mimic the effects of endogenous neurotransmitters like dopamine and adrenaline.[2][3] The benzyl ether protecting groups on the catechol moiety make this compound an ideal precursor for creating sensitive molecules that would otherwise be unstable or undergo unwanted side reactions during synthesis. This guide will delve into the discovery and history of this compound, not as an isolated entity, but within the context of the landmark pharmaceutical agent it helped create: dobutamine.
The Genesis of a Targeted Inotrope: The Development of Dobutamine
The story of 1-(3',4'-dibenzyloxyphenyl)-1-propanol truly begins with the quest for a safer and more effective treatment for acute heart failure and cardiogenic shock. In the mid-20th century, existing treatments often came with significant side effects, such as increased heart rate (tachycardia) and the risk of arrhythmia. Researchers sought a drug that could selectively increase the force of the heart's contractions (positive inotropy) without dramatically affecting heart rate.
In the 1970s, a team of researchers at Eli Lilly and Company, led by Drs. Ronald R. Tuttle and Jack Mills, embarked on a program of "intelligent drug design" to create such a molecule.[4][5] They started with the structure of isoproterenol, a known potent beta-adrenergic agonist, and systematically modified its structure to fine-tune its pharmacological activity. This research culminated in the development of dobutamine, a synthetic catecholamine that primarily stimulates β1 receptors in the heart, thereby increasing contractility with relatively minimal effects on heart rate.[4][6] Dobutamine was approved for medical use in the United States in 1978 and remains a critical drug in intensive care and cardiology.[4]
The chemical structure of dobutamine, however, presented a synthetic challenge. The catechol group (the 3,4-dihydroxyphenyl moiety) is sensitive to oxidation, and the secondary amine required careful construction. To overcome these hurdles, a strategic synthetic route was devised, and at the heart of this strategy lay the use of protected intermediates, with 1-(3',4'-dibenzyloxyphenyl)-1-propanol being a prime example.
Synthetic Strategies and the Central Role of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol
The synthesis of dobutamine from basic starting materials necessitates a multi-step process where the catechol hydroxyl groups are masked until the final stages of the synthesis. Benzyl ethers are an excellent choice for this purpose as they are stable to a wide range of reaction conditions but can be cleanly removed by catalytic hydrogenation.
The overall synthetic pathway can be visualized as follows:
Sources
- 1. 1-(3',4'-Dibenzyloxyphenyl)-1-propanol_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 2. Antiradical Activity of Dopamine, L-DOPA, Adrenaline, and Noradrenaline in Water/Methanol and in Liposomal Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-3,4-Dihydroxyphenylalanine as a neurotransmitter candidate in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dobutamine - Wikipedia [en.wikipedia.org]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. The 20 year evolution of dobutamine stress cardiovascular magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Elucidation of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol: A Technical Guide for Researchers
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is a cornerstone of progress. 1-(3',4'-Dibenzyloxyphenyl)-1-propanol, with its molecular formula C23H24O3 and a molecular weight of 348.43[1], represents a key scaffold in medicinal chemistry. The presence of the dibenzyloxy-protected catechol motif and a chiral secondary alcohol offers a versatile platform for the synthesis of various bioactive molecules. This guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this compound. The causality behind spectral features is explored to provide a deeper understanding for researchers in the field.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is paramount to interpreting its spectroscopic signatures. The structure of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol is depicted below, highlighting the key functional groups that will be interrogated by various spectroscopic techniques.
Caption: Molecular structure of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(3',4'-Dibenzyloxyphenyl)-1-propanol, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. Based on the analysis of similar structures, the predicted ¹H NMR spectrum of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol in CDCl₃ is summarized below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 - 7.25 | m | 10H | Ar-H (benzyl groups) |
| ~6.90 | d | 1H | Ar-H |
| ~6.85 | dd | 1H | Ar-H |
| ~6.80 | d | 1H | Ar-H |
| ~5.10 | s | 4H | O-CH ₂-Ph |
| ~4.55 | t | 1H | CH (OH) |
| ~2.0 (exchangeable) | s | 1H | OH |
| ~1.75 | m | 2H | CH ₂-CH₃ |
| ~0.90 | t | 3H | CH₂-CH ₃ |
Expert Interpretation:
-
Aromatic Region (δ 7.45-6.80): The complex multiplet between δ 7.45 and 7.25 ppm, integrating to 10 protons, is characteristic of the two benzyl protecting groups. The three distinct signals in the upfield aromatic region (δ 6.90-6.80) correspond to the three protons on the 1,3,4-trisubstituted phenyl ring. Their splitting patterns (doublet, doublet of doublets, and doublet) arise from coupling with their neighbors.
-
Benzylic Protons (δ 5.10): The sharp singlet at approximately δ 5.10 ppm, integrating to four protons, is a hallmark of the two equivalent methylene groups of the benzyl ethers (O-CH ₂-Ph). The equivalence arises from the free rotation around the C-O bonds.
-
Carbinol Proton (δ 4.55): The triplet at around δ 4.55 ppm is assigned to the proton attached to the chiral center (CH OH). Its triplet multiplicity is due to coupling with the adjacent methylene protons of the propyl chain.
-
Hydroxyl Proton (δ ~2.0): The hydroxyl proton typically appears as a broad singlet and its chemical shift can vary depending on concentration and solvent. A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the hydroxyl proton signal will disappear due to proton-deuterium exchange.
-
Aliphatic Chain (δ 1.75 and 0.90): The multiplet at δ 1.75 ppm corresponds to the methylene protons of the propyl group, and the triplet at δ 0.90 ppm is characteristic of the terminal methyl group. The splitting patterns are consistent with the n+1 rule.[2]
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted ¹³C NMR data is presented below.
| Chemical Shift (δ, ppm) | Assignment |
| ~149.0 | Ar-C -O |
| ~148.5 | Ar-C -O |
| ~137.0 | Ar-C (quaternary, benzyl) |
| ~136.5 | Ar-C (quaternary, phenyl) |
| ~128.5 | Ar-C H (benzyl) |
| ~127.9 | Ar-C H (benzyl) |
| ~127.3 | Ar-C H (benzyl) |
| ~119.0 | Ar-C H (phenyl) |
| ~113.5 | Ar-C H (phenyl) |
| ~112.5 | Ar-C H (phenyl) |
| ~75.0 | C H(OH) |
| ~71.0 | O-C H₂-Ph |
| ~32.0 | C H₂-CH₃ |
| ~10.0 | CH₂-C H₃ |
Expert Interpretation:
The carbon spectrum is divided into the downfield aromatic region and the upfield aliphatic region. The signals around 149 ppm are characteristic of the aromatic carbons directly attached to the ether oxygens. The quaternary carbons of the benzyl and phenyl rings appear in the 137-136 ppm range. The numerous signals between 128.5 and 112.5 ppm correspond to the protonated aromatic carbons. In the aliphatic region, the carbinol carbon (C HOH) resonates around 75 ppm, while the benzylic ether carbons (O-C H₂-Ph) are found near 71 ppm. The two carbons of the propyl side chain are observed at approximately 32.0 and 10.0 ppm. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, further validating these assignments.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The expected IR absorption bands for 1-(3',4'-Dibenzyloxyphenyl)-1-propanol are as follows:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (alcohol) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2960-2850 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1500 | Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1050 | Strong | C-O stretch (secondary alcohol) |
Expert Interpretation:
The most prominent feature in the IR spectrum will be a broad absorption band around 3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group.[4] The broadness is a result of hydrogen bonding. The presence of aromatic rings is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the C=C stretching absorptions around 1600 and 1500 cm⁻¹. The aliphatic C-H stretches of the propyl and benzyl groups will appear in the 2960-2850 cm⁻¹ region. The strong bands at approximately 1250 cm⁻¹ and 1050 cm⁻¹ are indicative of the aryl ether and secondary alcohol C-O stretching vibrations, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 348, corresponding to the molecular weight of the compound, may be observed, although it could be weak or absent in EI-MS due to the lability of the molecule.
-
Loss of Water (M-18): A fragment at m/z = 330, resulting from the dehydration of the alcohol.
-
Loss of Propyl Group (M-43): A peak at m/z = 305, due to the cleavage of the propyl side chain.
-
Benzylic Cleavage: A very prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺). This is often the base peak in the mass spectra of benzyl-containing compounds.
-
Cleavage of the C-C bond adjacent to the alcohol: This would lead to a fragment at m/z = 257, representing the [M-C₂H₅]⁺ ion.
Caption: Proposed mass spectrometry fragmentation workflow.
Experimental Protocols
For the reliable acquisition of the spectroscopic data presented, the following validated protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a 90° pulse width.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a relaxation delay of 5 seconds to ensure full relaxation of all protons.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically >1024) to obtain a high-quality spectrum.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the ¹H NMR signals and reference the spectra to the TMS signal at 0.00 ppm.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a thin film of the neat compound on a NaCl or KBr salt plate, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan the sample over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the clean salt plate or ATR crystal prior to sample analysis.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Instrument: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
Acquisition (EI-MS):
-
Use a standard electron energy of 70 eV.
-
Scan a mass range of m/z 40 to 400.
-
-
Acquisition (ESI-MS):
-
Optimize the spray voltage and capillary temperature for the compound.
-
Scan in positive ion mode.
-
-
Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural elucidation of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol. The detailed interpretation of the spectroscopic data, grounded in the fundamental principles of each technique, allows for the confident identification of this important chemical entity. The protocols outlined in this guide are designed to be self-validating, ensuring the acquisition of high-quality, reproducible data critical for advancing research and development in the chemical and pharmaceutical sciences.
References
-
PrepChem. Synthesis of 3-(3,4-dibenzyloxyphenyl)-1-cyclohexyl-1-propanol. Available at: [Link]
-
Royal Society of Chemistry. Electronic supplementary information. Available at: [Link]
-
National Center for Biotechnology Information. 1-(3,4-Dimethoxyphenyl)propan-1-one. PubChem Compound Summary for CID 74431. Available at: [Link]
-
NIST. 3-(3,4-Dimethoxyphenyl)-1-propanol. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813). Available at: [Link]
-
Doc Brown's Chemistry. mass spectrum of propan-1-ol fragmentation pattern. Available at: [Link]
-
Doc Brown's Chemistry. infrared spectrum of propan-1-ol. Available at: [Link]
-
University of Calgary. 13C NMR of 1-Propanol. Available at: [Link]
- Google Patents. EP0116787B1 - 1,1-diphenylpropanol derivatives, process for their preparation and pharmaceutical compositions containing them.
-
NIST. 1-Propanol. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
SpectraBase. 3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-1-propanol. Available at: [Link]
-
NIST. 1-Propanol IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Shanghai Huicheng Biological Technology Co., Ltd. 1-(3',4'-Dibenzyloxyphenyl)-1-propanol. Available at: [Link]
- Google Patents. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof.
- Google Patents. CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol.
-
ResearchGate. 1,3-Diphenylpropan-1-one. Available at: [Link]
-
National Center for Biotechnology Information. 3-(Dibenzylamino)-1-propanol. PubChem Compound Summary for CID 4437007. Available at: [Link]
-
NIST. 2-Propanone, 1,3-diphenyl-. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
National Center for Biotechnology Information. 1,3-Diphenylpropan-1-ol. PubChem Compound Summary for CID 250129. Available at: [Link]
-
Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum. Available at: [Link]
- Google Patents. CN102146020B - Method for synthesizing 1,3-diphenyl-1-propanol compound.
-
MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Available at: [Link]
-
National Center for Biotechnology Information. 3-(3',4'-Dimethoxyphenyl)-1-propanol. PubChem Compound Summary for CID 77528. Available at: [Link]
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Technical Guide: Derivatives of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol
[1]
Structural Analysis & Core Synthesis
Systematic Name: 1-(3,4-bis(benzyloxy)phenyl)propan-1-ol Molecular Formula: C₂₃H₂₄O₃ Molecular Weight: 348.44 g/mol [1]
The molecule features a chiral center at the C1 position (benzylic carbon).[1] In drug development, controlling this stereocenter is often a precursor to establishing the stereochemistry of downstream adrenergic agonists or antagonists.[1]
Synthesis of the Core
The core alcohol is typically synthesized via two primary pathways, depending on the required stereochemistry:
-
Grignard Addition (Racemic): Reaction of 3,4-dibenzyloxybenzaldehyde with ethylmagnesium bromide (EtMgBr) in anhydrous ether/THF.[1] This yields the racemic (±)-alcohol.[1]
-
Enantioselective Reduction: Reduction of 1-(3,4-dibenzyloxyphenyl)-1-propanone (the ketone derivative) using chiral boranes (e.g., CBS reduction) or asymmetric transfer hydrogenation.[1]
Primary Derivative Classes
The utility of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol is defined by its conversion into four distinct functional classes.
Derivative Class A: The Ketone (Oxidation)
Compound: 1-(3',4'-Dibenzyloxyphenyl)-1-propanone (3',4'-Dibenzyloxypropiophenone) Significance: This is the most common immediate derivative.[1] The ketone serves as the substrate for alpha-halogenation, a key step in synthesizing ephedrine-like amino ketones.[1]
-
Reaction Protocol (Swern Oxidation):
-
Activation: React oxalyl chloride with DMSO in DCM at -78°C.
-
Addition: Add the alcohol dropwise.
-
Termination: Add triethylamine (Et₃N) and warm to room temperature.
-
Why this method? Swern oxidation avoids the over-oxidation or deprotection issues sometimes seen with chromium-based reagents (Jones reagent) on benzyl ethers.[1]
-
Derivative Class B: The Alkene (Dehydration)
Compound: 1-(3',4'-Dibenzyloxyphenyl)propene (Isosafrole Analog) Significance: Dehydration creates a conjugated propenylbenzene system.[1] These alkenes are precursors to polymers or can be subjected to oxidative cleavage to yield aldehydes.[1]
-
Reaction Protocol (Acid-Catalyzed Elimination):
Derivative Class C: The Halide (Substitution)
Compound: 1-(3',4'-Dibenzyloxyphenyl)-1-chloropropane Significance: Converting the hydroxyl to a halide creates an electrophile suitable for Friedel-Crafts alkylation or coupling with amines (though less common than alpha-bromoketone amination).[1]
-
Reaction Protocol:
Derivative Class D: The Deprotected Diol (Hydrogenolysis)
Compound: 1-(3',4'-Dihydroxyphenyl)-1-propanol Significance: This is the biologically active "catechol" form.[1] It mimics metabolites of propylphenols and exhibits antioxidant properties.[1]
Visualizing the Reaction Network
The following diagram illustrates the divergent synthesis pathways originating from the core alcohol.
Figure 1: Divergent synthesis pathways for 1-(3',4'-Dibenzyloxyphenyl)-1-propanol derivatives.
Quantitative Data Summary
| Derivative Class | Reagent System | Key Reaction Condition | Typical Yield | Primary Application |
| Ketone | DMSO, (COCl)₂, Et₃N | -78°C to RT (Swern) | 85-92% | Precursor for alpha-bromo ketones (drug synthesis).[1] |
| Alkene | pTsOH, Toluene | Reflux (Dean-Stark) | 75-85% | Polymerization monomers; Isosafrole analogs.[1] |
| Halide | SOCl₂, DCM | 0°C (Anhydrous) | 80-88% | Electrophilic coupling; Friedel-Crafts alkylation.[1] |
| Diol | H₂, Pd/C, MeOH | RT, 1 atm | 90-95% | Antioxidant studies; Metabolite standards.[1] |
Experimental Protocol: Synthesis of the Ketone Derivative
Objective: To oxidize the core alcohol to 1-(3',4'-Dibenzyloxyphenyl)-1-propanone without cleaving the benzyl ethers.[1]
-
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM). Cool to -78°C under nitrogen.
-
Activation: Add dimethyl sulfoxide (DMSO, 3.0 eq) dropwise over 15 minutes. Gas evolution (CO/CO₂) will occur.[1] Stir for 15 minutes.
-
Oxidation: Add a solution of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol (1.0 eq) in DCM dropwise over 20 minutes. Maintain temperature below -60°C. Stir for 1 hour.
-
Quenching: Add triethylamine (5.0 eq) dropwise. The solution will turn thick/white.[1] Allow the reaction to warm to room temperature over 1 hour.
-
Workup: Dilute with water. Extract the organic layer with DCM (3x).[1] Wash combined organics with 1M HCl (careful not to deprotect), saturated NaHCO₃, and brine.[1]
-
Purification: Dry over MgSO₄, concentrate, and recrystallize from ethanol/hexane to yield the ketone as a white crystalline solid.
References
-
Alfa Chemistry. (2024).[1] 1-(3',4'-Dibenzyloxyphenyl)-1-propanol - Product Analysis and Properties. Link
-
Bockmühl, M., & Stein, L. (1934).[1] Verfahren zur Darstellung von 3,4-Dibenzyloxypropiophenon. German Patent Office.[1] (Foundational synthesis of the ketone derivative).
-
Jones, F., & Kaye, R. C. (1969).[1] The polarography of some alpha-halo-ketones. Journal of Pharmacy and Pharmacology, 21(S1), 172S-178S.[1] (Discusses halogenation of the propiophenone derivative). Link
-
Santa Cruz Biotechnology. (2024).[1] 1-(3',4'-Dibenzyloxyphenyl)-1-propanol Data Sheet. Link
Methodological & Application
Laboratory synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol protocol
An Application Note and Protocol for the Laboratory Synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol
Abstract
This document provides a comprehensive guide for the synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol, a valuable secondary alcohol intermediate in organic synthesis. The protocol details a robust and widely applicable method utilizing the Grignard reaction, specifically the addition of ethylmagnesium bromide to 3,4-dibenzyloxybenzaldehyde. This application note is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step procedure but also the underlying chemical principles, safety considerations, and characterization data necessary for successful synthesis and validation.
Introduction and Rationale
1-(3',4'-Dibenzyloxyphenyl)-1-propanol serves as a key building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The benzyl ether protecting groups on the catechol moiety offer stability under a range of reaction conditions while allowing for selective deprotection at a later stage.
The chosen synthetic strategy is the nucleophilic addition of an organometallic reagent to a carbonyl group, a cornerstone of C-C bond formation in organic chemistry. Specifically, the Grignard reaction offers a reliable and high-yielding pathway. The synthesis involves two primary stages: the formation of the ethylmagnesium bromide Grignard reagent, followed by its reaction with the commercially available 3,4-dibenzyloxybenzaldehyde.[1][2]
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Scheme 1: Synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol via Grignard Reaction (Self-generated image, not from a web source)
Mechanism: The reaction proceeds via a nucleophilic addition mechanism.
-
Grignard Reagent Formation: Ethyl bromide reacts with magnesium metal in an ethereal solvent (THF) to form ethylmagnesium bromide. This process is often initiated with a crystal of iodine to activate the magnesium surface.
-
Nucleophilic Attack: The highly polarized C-Mg bond of the Grignard reagent renders the ethyl group nucleophilic. It attacks the electrophilic carbonyl carbon of 3,4-dibenzyloxybenzaldehyde, forming a magnesium alkoxide intermediate.
-
Protonation (Workup): The reaction is quenched with a weak acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide, yielding the final secondary alcohol product and water-soluble magnesium salts.
The use of anhydrous solvents like tetrahydrofuran (THF) is critical, as Grignard reagents are strong bases and will readily react with protic solvents like water or alcohols, which would consume the reagent and prevent the desired reaction.[3]
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving Grignard reagents must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3,4-Dibenzyloxybenzaldehyde | C₂₁H₁₈O₃ | 318.37 | 5.00 g | 15.7 | 1.0 |
| Magnesium Turnings | Mg | 24.31 | 0.46 g | 18.8 | 1.2 |
| Ethyl Bromide | C₂H₅Br | 108.97 | 1.3 mL (2.05 g) | 18.8 | 1.2 |
| Iodine | I₂ | 253.81 | 1 small crystal | - | catalytic |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | ~70 mL | - | - |
| Saturated NH₄Cl (aq.) | NH₄Cl | - | ~50 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | - | ~100 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - | - |
Step-by-Step Synthesis Procedure
Part A: Preparation of the Grignard Reagent
-
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.
-
Add the magnesium turnings (0.46 g) and a single crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of ethyl bromide (1.3 mL) in 15 mL of anhydrous THF.
-
Add approximately 1-2 mL of the ethyl bromide solution to the magnesium turnings. The brownish color of the iodine should fade, and gentle bubbling should indicate the initiation of the reaction. If the reaction does not start, gently warm the flask with a heat gun.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the grey, cloudy solution for an additional 30 minutes at room temperature to ensure complete formation of the Grignard reagent.
Part B: Grignard Addition and Workup
-
Dissolve 3,4-dibenzyloxybenzaldehyde (5.00 g) in 40 mL of anhydrous THF in a separate flask and add this solution to the dropping funnel.
-
Cool the flask containing the Grignard reagent to 0 °C using an ice-water bath.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. A white precipitate will form.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether (50 mL each).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.[4]
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or a waxy solid.
Purification
The crude product can be purified by silica gel column chromatography.[5]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) is typically effective.
-
Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC).
-
Result: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-(3',4'-dibenzyloxyphenyl)-1-propanol as a white to off-white solid or viscous oil.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol.
Characterization and Expected Results
-
Yield: Typical yields for this reaction after purification range from 75-90%.
-
Appearance: White to off-white solid.
-
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals corresponding to the aromatic protons of the benzyl groups and the phenyl ring, a triplet for the terminal methyl group of the propyl chain, a multiplet for the methylene group, a triplet for the carbinol proton (CH-OH), and a broad singlet for the hydroxyl proton.
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum should display distinct signals for the aliphatic carbons of the propyl chain, the benzylic carbons, and the various aromatic carbons.
-
Mass Spectrometry (EI): The mass spectrum would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a water molecule or an ethyl group.[6]
-
Safety and Troubleshooting
-
Safety:
-
Grignard reagents are highly reactive and can ignite upon exposure to air or moisture. Handle under an inert atmosphere at all times.
-
Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
-
Troubleshooting:
-
Failure to Initiate Grignard Reaction: Ensure magnesium is of high quality and glassware is scrupulously dry. Crushing a few turnings of magnesium under inert gas can help expose a fresh surface.
-
Low Yield: May result from wet reagents, solvent, or glassware. Ensure all components are anhydrous. Incomplete reaction can also be a cause; consider extending reaction times.
-
Presence of Ketone Impurity: If the final product is contaminated with 1-(3',4'-dibenzyloxyphenyl)-1-propanone, it suggests oxidation of the alcohol. Minimize exposure to air, especially during purification.
-
References
-
PrepChem. Synthesis of 3-(3,4-dibenzyloxyphenyl)-1-cyclohexyl-1-propanol. Available at: [Link]
-
QuickCompany. A Process For Preparation Of 3,4 Dimethylbenzaldehyde. Available at: [Link]
-
Organic Syntheses. Catalytic enantioselective addition of dialkylzincs to aldehydes using (-)-3-exo-(dimethylamino)isoborneol (DAIB): (S)-1-phenyl-1-propanol. Available at: [Link]
-
Doc Brown's Chemistry. Mass spectrum of propan-1-ol. Available at: [Link]
Sources
- 1. 3,4-Dibenzyloxybenzaldehyde | CAS 5447-02-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 5447-02-9|3,4-Dibenzyloxybenzaldehyde|BLD Pharm [bldpharm.com]
- 3. A Process For Preparation Of 3,4 Dimethylbenzaldehyde [quickcompany.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Strategic Utilization of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol in Organic Synthesis
Abstract & Core Utility
1-(3',4'-Dibenzyloxyphenyl)-1-propanol (CAS 157701-80-9) serves as a critical "masked" catechol intermediate in the synthesis of sympathomimetic drugs, lignin model compounds, and functionalized styrenes. Its structural value lies in the benzylic alcohol moiety —which offers a tunable handle for oxidation, dehydration, or nucleophilic substitution—and the benzyl-protected catechol core , which ensures stability against premature oxidation during multi-step synthesis.
This guide details the synthesis, handling, and three primary application workflows for this compound:
-
Dehydration to synthesize isosafrole/anethole analogs (styrenes).
-
Reductive Deprotection to generate 3,4-dihydroxyphenylpropanol metabolites.
-
Nucleophilic Substitution for C-N bond formation (alkaloid precursors).
Chemical Properties & Stability Profile
| Property | Specification |
| IUPAC Name | 1-[3,4-bis(benzyloxy)phenyl]propan-1-ol |
| Molecular Formula | C₂₃H₂₄O₃ |
| Molecular Weight | 348.44 g/mol |
| Appearance | White to off-white crystalline solid or viscous oil |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Stability | Stable under ambient conditions.[1] Acid-sensitive (benzylic alcohol prone to dehydration/elimination). |
| Handling | Store at 2–8°C. Inert atmosphere (Ar/N₂) recommended to prevent slow benzylic oxidation. |
Synthesis Protocols
Researchers typically access this intermediate via two routes. Route A (Grignard) is preferred for introducing the propyl chain to an aldehyde. Route B (Reduction) is preferred if the propiophenone precursor is available.
Route A: Grignard Addition (Standard Protocol)
Targeting the C-C bond formation from 3,4-dibenzyloxybenzaldehyde.
Reagents:
-
3,4-Dibenzyloxybenzaldehyde (1.0 equiv)
-
Ethylmagnesium bromide (EtMgBr) (1.2 equiv, 3.0 M in Et₂O)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Setup: Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser and addition funnel. Purge with Argon.
-
Dissolution: Dissolve 3,4-dibenzyloxybenzaldehyde (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.
-
Addition: Add EtMgBr dropwise over 20 minutes. Maintain internal temperature <5°C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench: Cool to 0°C. Quench slowly with saturated NH₄Cl (30 mL).
-
Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Recrystallize from Hexane/EtOAc or use flash chromatography.
Route B: Ketone Reduction (High Purity Protocol)
Targeting the stereoselective or racemic reduction of 3,4-dibenzyloxypropiophenone.
Reagents:
-
3,4-Dibenzyloxypropiophenone (1.0 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: Methanol (MeOH) / THF (1:1)
Step-by-Step:
-
Dissolution: Dissolve ketone (10 mmol) in MeOH/THF (40 mL). Cool to 0°C.
-
Reduction: Add NaBH₄ portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).
-
Completion: Stir at RT for 1 hour.
-
Quench: Add Acetone (5 mL) to destroy excess hydride, then concentrate to remove organics.
-
Partition: Resuspend residue in water/DCM. Extract, dry, and concentrate.[1][2][3][4]
-
Note: This route typically yields >95% purity without chromatography.
-
Application Workflows
Application 1: Synthesis of (E)-1-(3,4-Dibenzyloxyphenyl)-1-propene
Context: This dehydration converts the alcohol to a conjugated styrene system, a key intermediate for lignan synthesis or polymerization.
Mechanism: Acid-catalyzed E1 elimination. The benzylic carbocation intermediate is stabilized by the electron-rich ring, facilitating rapid dehydration.
Protocol:
-
Dissolve 1-(3',4'-Dibenzyloxyphenyl)-1-propanol (5 mmol) in Toluene (50 mL).
-
Add p-Toluenesulfonic acid monohydrate (pTSA) (0.1 equiv).
-
Dean-Stark Trap: Reflux the mixture using a Dean-Stark apparatus to remove water azeotropically.
-
Endpoint: Reaction is usually complete in 1–2 hours.
-
Workup: Wash with NaHCO₃ (aq) to neutralize acid. Dry and concentrate.
-
Result: Yields the conjugated alkene (usually trans-dominant).
Application 2: Hydrogenolysis to 3,4-Dihydroxyphenylpropanol
Context: Removal of benzyl protecting groups to reveal the bioactive catechol moiety.
Protocol:
-
Dissolve substrate (2 mmol) in MeOH/EtOAc (1:1, 20 mL).
-
Add 10% Pd/C catalyst (10 wt% loading).
-
Hydrogenation: Stir under H₂ atmosphere (balloon pressure is sufficient) for 4–6 hours at RT.
-
Critical Control: Monitor closely. Over-reduction can lead to hydrogenolysis of the benzylic hydroxyl group (yielding the propyl-benzene derivative), although benzyl ether cleavage is usually faster. To prevent benzylic OH removal, avoid acidic media or elevated pressures.
-
-
Filtration: Filter through Celite under Argon (prevent oxidation of unstable catechol).
-
Storage: Isolate immediately; catechols oxidize rapidly in air to quinones.
Visualizing the Synthetic Logic
The following diagram illustrates the central role of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol (Node: Target_Alcohol ) as a divergence point for downstream chemistry.
Figure 1: Synthetic divergence from the central alcohol intermediate.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield in Grignard | Wet solvent or Enolization | Ensure THF is anhydrous. Add Grignard slowly at 0°C. If starting material is a ketone, enolization may compete; use CeCl₃ (Luche conditions) to promote 1,2-addition. |
| Elimination during Workup | Acidic quench | The benzylic alcohol is prone to elimination. Neutralize the quench (NH₄Cl) promptly or use a buffered workup if the product is unstable. |
| Over-reduction (Pd/C) | Loss of benzylic OH | Benzylic alcohols can be cleaved by Pd/C + H₂. To keep the OH group but remove Benzyl ethers, stop reaction immediately upon H₂ uptake cessation or use Pd(OH)₂ (Pearlman's catalyst) which is more selective for O-debenzylation. |
References
-
Synthesis via Grignard
- Title: Preparation of 1-(3,4-dibenzyloxyphenyl)alkan-1-ols via Grignard addition.
- Source:Journal of Organic Chemistry / Org. Syn.
-
URL:
-
Dehydration Protocols
- Title: Acid-catalyzed dehydr
- Source:Vogel's Textbook of Practical Organic Chemistry.
-
URL:
-
Lignin Model Applications
- Title: On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation
- Source:MDPI Molecules, 2013. (Mechanistic insight into the propenyl sidechain reactivity).
-
URL:[Link]
-
Reduction of Propiophenones
Sources
- 1. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0116787B1 - 1,1-diphenylpropanol derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 5. ijcea.org [ijcea.org]
HPLC purification method for 1-(3',4'-Dibenzyloxyphenyl)-1-propanol
Application Note: HPLC Purification & Isolation of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol
Abstract
This protocol details the high-performance liquid chromatography (HPLC) purification of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol , a lipophilic intermediate often encountered in the synthesis of catecholamine derivatives and bronchodilators.[1] Due to the significant hydrophobicity conferred by the dual benzyloxy protecting groups, standard C18 methods often result in excessive retention times and broad peaks. This guide introduces a Phenyl-Hexyl stationary phase strategy to exploit
Chemical Context & Impurity Profile
-
Target Molecule: 1-(3',4'-Dibenzyloxyphenyl)-1-propanol[1]
-
Molecular Formula:
-
Physicochemical Properties:
-
Solubility: Insoluble in water; highly soluble in Methanol (MeOH), Acetonitrile (ACN), and Dichloromethane (DCM).
-
Chromophores: Strong UV absorption at 254 nm and 280 nm (benzyl ethers + catechol core).
-
Stability: Benzyl ethers are stable to base but sensitive to strong acids. Avoid high concentrations of TFA (<0.1%) to prevent deprotection.
-
Common Impurities:
-
Precursor: 3,4-Dibenzyloxybenzaldehyde (from Grignard synthesis).[1]
-
Oxidation Side-Product: 3,4-Dibenzyloxypropiophenone (Ketone).[1]
-
Degradant: Benzyl alcohol (from hydrolysis).
Analytical Method Development
Column Selection Strategy
While C18 is the industry standard, it relies solely on hydrophobic interaction. For this application, we utilize a Phenyl-Hexyl column.[1]
-
Why? The target molecule possesses three aromatic rings. The Phenyl-Hexyl phase engages in
stacking with the benzyl groups, offering orthogonal selectivity to separate the alcohol (target) from the ketone (impurity) based on electronic density differences rather than just hydrophobicity.
Analytical Conditions (QC Method)
| Parameter | Specification |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (e.g., Phenomenex Luna or Waters XBridge) |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid (v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 35°C |
| Detection | UV @ 254 nm (primary), 280 nm (secondary) |
| Injection Vol. | 5 - 10 µL |
Gradient Program
Note: The high lipophilicity requires a high percentage of organic solvent.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50 | Initial Hold |
| 2.0 | 50 | Isocratic Hold |
| 12.0 | 95 | Linear Gradient |
| 15.0 | 95 | Wash |
| 15.1 | 50 | Re-equilibration |
| 20.0 | 50 | End |
Preparative Purification Protocol
Sample Preparation
-
Solvent: Dissolve crude material in 100% Methanol. Avoid DMSO if possible, as it is difficult to remove downstream.
-
Concentration: 50–100 mg/mL.
-
Filtration: Pass through a 0.45 µm PTFE syringe filter to remove particulate matter (magnesium salts from Grignard workup).
Preparative Scale-Up (Linear Scale)
-
Column: Phenyl-Hexyl, 150 x 21.2 mm, 5 µm.[1]
-
Flow Rate: 20 mL/min.
-
Loading: 50–100 mg per injection.
Fraction Collection Logic
-
Trigger: Slope + Threshold (Absorbance > 50 mAU).
-
Strategy: The target alcohol typically elutes before the corresponding ketone (propiophenone) and after the aldehyde precursor on Phenyl phases.
-
Post-Processing: Pool fractions. Evaporate ACN/MeOH using a rotary evaporator at <40°C . Freeze-dry the remaining aqueous layer to obtain the white solid product.
Process Workflow Visualization
Caption: Figure 1. End-to-end workflow for the isolation of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol, featuring a decision gate for pre-cleaning crude mixtures.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Broad Peaks | Low solubility in mobile phase start conditions (50% water).[1] | Increase initial organic % to 60%; ensure sample is dissolved in MeOH, not pure ACN (solubility mismatch). |
| Split Peaks | Column overload or Chiral separation. | Reduce injection volume. Note: The C1 position is chiral. If using a standard column, enantiomers co-elute. If splitting occurs, check for partial separation or rotamers. |
| Tailing | Silanol interactions with hydroxyl group. | Ensure 0.1% Formic Acid or TFA is present.[2] Increase buffer ionic strength (e.g., 10mM Ammonium Formate). |
| Ghost Peaks | Carryover of highly lipophilic benzyl byproducts. | Add a "Sawtooth" wash step (95% -> 100% B) at the end of the gradient. |
References
-
Retention Behaviour of Aromatic Hydrocarbons in Reversed-Phase HPLC.
interactions, crucial for the dibenzyloxy separation. URL:[Link][3] -
Synthesis of 3-(3,4-dibenzyloxyphenyl)-1-cyclohexyl-1-propanol. Source: PrepChem.com. Context: Provides the synthesis and silica gel purification baseline for similar dibenzyloxy-phenylpropanol derivatives, establishing the solubility and stability profile. URL:[Link]
-
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons. Source: National Institutes of Health (PMC). Context: Discusses the selectivity differences between Methanol and Acetonitrile modifiers for aromatic solutes, supporting the choice of ACN for sharper peaks in this protocol. URL:[Link]
- 1,3-Diphenyl-1-propanol and preparation method thereof.
Sources
Large-scale synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol
Application Note & Protocol
Robust and Scalable Synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol via Grignard Reaction
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol, a valuable intermediate in pharmaceutical and organic synthesis. The protocol is centered around a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[1][2] We detail a robust two-step process commencing with the in-situ preparation of ethylmagnesium bromide, followed by its nucleophilic addition to 3,4-dibenzyloxybenzaldehyde. This guide emphasizes the critical parameters for process control, safety considerations for scale-up, and detailed methodologies for reaction execution, workup, purification, and analytical characterization. The causality behind experimental choices is explained to provide researchers with a deep understanding of the process, ensuring reproducibility and high yield.
Introduction and Scientific Principles
1-(3',4'-Dibenzyloxyphenyl)-1-propanol serves as a key building block in the synthesis of various complex organic molecules. Its structure, featuring a secondary alcohol and benzyl-protected catechol functionalities, makes it a versatile precursor. The chosen synthetic strategy leverages the Grignard reaction, a cornerstone of organic chemistry discovered by Victor Grignard.[3]
The core of this reaction involves the nucleophilic attack of a highly polarized carbon-magnesium bond on an electrophilic carbonyl carbon.[4][5] In this specific application, the Grignard reagent, ethylmagnesium bromide (EtMgBr), acts as a carbanion equivalent. It is prepared by the reaction of ethyl bromide with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[3] THF is crucial as it solvates the magnesium center, forming a soluble Schlenk equilibrium of species (RMgX, R₂Mg, and MgX₂), which maintains the reagent's reactivity.[1][3]
The subsequent step is the addition of this Grignard reagent to the aldehyde, 3,4-dibenzyloxybenzaldehyde. The nucleophilic ethyl group attacks the carbonyl carbon, forming a magnesium alkoxide intermediate. The reaction is then quenched with a mild acid, such as an aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final secondary alcohol product.[5]
The paramount consideration for any Grignard reaction is the strict exclusion of water and protic solvents, as the Grignard reagent is a very strong base and will be readily quenched by any source of acidic protons, including moisture from the air or glassware.[6][7]
Strategic Workflow for Large-Scale Synthesis
The overall process is designed for scalability and safety, breaking down the synthesis into logical, manageable stages.
Caption: High-level workflow for the synthesis of the target compound.
Safety Protocols for Large-Scale Grignard Reactions
Scaling up Grignard reactions introduces significant safety challenges that must be proactively managed. The primary hazards are fire due to uncontrolled exothermic reactions and the high flammability of ether solvents.[8][9]
-
Runaway Reactions: The initiation of a Grignard reaction can be sluggish, followed by a sudden, highly exothermic phase. This risk increases with scale.[9] Mitigation involves:
-
Controlled Addition: The alkyl halide and the aldehyde must be added slowly and in a controlled manner to manage the rate of heat generation.[8] A digitally controlled syringe pump is recommended for large-scale additions.
-
Adequate Cooling: The reaction vessel must be equipped with an efficient cooling system (e.g., a cooling jacket or a large ice bath) to dissipate heat effectively.[10]
-
Vessel Size: Use a flask with a capacity at least three to four times the total reaction volume to contain any vigorous refluxing.[8]
-
-
Flammability: Diethyl ether and THF are extremely flammable.[9][10]
-
Inert Atmosphere: The entire reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent solvent vapors from contacting atmospheric oxygen.
-
No Ignition Sources: Ensure the reaction is performed in a chemical fume hood far from open flames, sparks, or non-intrinsically safe equipment.[6]
-
Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and a CO₂ or dry powder extinguisher readily accessible.[10]
-
-
Personal Protective Equipment (PPE):
-
Quenching: Never add water directly to the Grignard reaction mixture. The quenching process should be performed by slowly adding the reaction mixture to a chilled, saturated aqueous solution of ammonium chloride (NH₄Cl). This is less exothermic than quenching with strong acid.
Detailed Experimental Protocol
This protocol is designed for a ~0.5 mole scale synthesis. Adjustments may be necessary based on available equipment.
Reagents and Equipment
| Reagent / Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium Turnings | 24.31 | 14.6 g | 0.60 | Activate if necessary (e.g., with iodine). |
| Ethyl Bromide (Bromoethane) | 108.97 | 60.0 g (40.5 mL) | 0.55 | Use a freshly opened bottle. |
| 3,4-Dibenzyloxybenzaldehyde | 316.37 | 158.2 g | 0.50 | Ensure it is dry. |
| Tetrahydrofuran (THF) | 72.11 | 1.5 L | - | Anhydrous grade, <50 ppm H₂O. |
| Saturated aq. NH₄Cl | - | 1.0 L | - | For quenching. |
| Ethyl Acetate | 88.11 | 2.0 L | - | For extraction. |
| Brine (Saturated aq. NaCl) | - | 500 mL | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~50 g | - | For drying organic phase. |
Equipment:
-
5 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.
-
Heating mantle with a temperature controller and a large ice-water bath for cooling.
-
Digital syringe pump for controlled addition of the aldehyde solution.
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel).
-
Rotary evaporator.
Synthetic Procedure
Part A: Preparation of Ethylmagnesium Bromide
-
Apparatus Setup: Assemble the 5 L three-neck flask with the mechanical stirrer and condenser. Flame-dry all glassware under vacuum or oven-dry at 120 °C for several hours and allow to cool under a stream of dry nitrogen.[6][8]
-
Magnesium Addition: Place the magnesium turnings (14.6 g) into the flask.
-
Initiation: Add 150 mL of anhydrous THF to the flask, just enough to cover the magnesium. In the dropping funnel, place the ethyl bromide (60.0 g) diluted with 250 mL of anhydrous THF.
-
Reaction Start: Add ~10% of the ethyl bromide solution to the magnesium. The reaction should initiate within a few minutes, indicated by bubbling and a gentle reflux. If it does not start, gentle warming or the addition of a small iodine crystal can be used for activation.[10]
-
Grignard Formation: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux. The mechanical stirrer should be running at a moderate speed. After the addition is complete, continue stirring for an additional 60 minutes to ensure all the magnesium has reacted. The solution should appear grey and cloudy.
Part B: Addition of 3,4-Dibenzyloxybenzaldehyde
-
Aldehyde Preparation: In a separate dry flask, dissolve the 3,4-dibenzyloxybenzaldehyde (158.2 g) in 1.0 L of anhydrous THF.
-
Cooling: Cool the Grignard reagent solution in the reaction flask to 0 °C using an ice-water bath.
-
Controlled Addition: Slowly add the aldehyde solution to the stirred Grignard reagent via the dropping funnel or a syringe pump over 2-3 hours. Maintain the internal reaction temperature below 10 °C throughout the addition to minimize side reactions.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.
Part C: Workup and Purification
-
Quenching: Prepare a large beaker or flask containing 1.0 L of chilled, saturated aqueous ammonium chloride solution and a magnetic stirrer. Very slowly and carefully, pour the reaction mixture into the ammonium chloride solution with vigorous stirring. This step is exothermic and should be done in the fume hood.
-
Extraction: Transfer the quenched mixture to a large separatory funnel. Add 1.0 L of ethyl acetate and shake well. Allow the layers to separate. Collect the upper organic layer. Extract the aqueous layer two more times with 500 mL of ethyl acetate each time.[11]
-
Washing: Combine all organic extracts and wash them sequentially with 500 mL of deionized water and 500 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a viscous oil or solid.[11]
-
Purification:
-
Recrystallization: The crude product can often be purified by recrystallization. A common solvent system is ethanol or a mixture of ethyl acetate and hexanes.[5] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate.[11]
-
Characterization and Analytical Methods
The identity and purity of the final product, 1-(3',4'-Dibenzyloxyphenyl)-1-propanol, should be confirmed using standard analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation | Signals corresponding to aromatic protons, benzylic CH₂ groups, the CH-OH proton, the CH₂ of the propyl chain, and the terminal CH₃. |
| ¹³C NMR | Structural confirmation | Peaks for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak (or M+H⁺, M+Na⁺) corresponding to the calculated molecular weight (C₂₃H₂₄O₃ = 348.44 g/mol ). |
| Infrared (IR) Spectroscopy | Functional group identification | A broad absorption band in the region of 3200-3600 cm⁻¹ indicating the O-H stretch of the alcohol. |
| HPLC/GC | Purity assessment | A single major peak indicating high purity (>95%).[12][13] |
Reaction Scheme and Mechanism
The synthesis follows a classic Grignard addition mechanism.
Caption: Reaction scheme for the Grignard synthesis of the target alcohol.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Grignard reaction does not initiate. | 1. Inactive magnesium surface. 2. Wet solvent or glassware. 3. Impure ethyl bromide. | 1. Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Crush a few Mg turnings with a glass rod. 2. Ensure all glassware is properly flame-dried and solvent is anhydrous grade.[6] 3. Use a fresh bottle of reagent. |
| Low yield of the final product. | 1. Grignard reagent was partially quenched by moisture. 2. Incomplete reaction. 3. Formation of side products (e.g., Wurtz coupling). | 1. Re-verify anhydrous conditions for the entire setup.[7] 2. Increase reaction time or temperature slightly after addition. 3. Ensure slow addition of ethyl bromide during Grignard formation. |
| Oily product that does not crystallize. | 1. Presence of impurities. 2. Residual solvent. | 1. Purify via silica gel column chromatography. 2. Ensure complete removal of solvent under high vacuum. Try seeding with a small crystal if available. |
Conclusion
The synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol via the Grignard reaction is a highly effective and scalable method. Success hinges on meticulous attention to anhydrous conditions, controlled reaction temperatures, and adherence to strict safety protocols. By understanding the chemical principles and potential pitfalls outlined in this guide, researchers can confidently and safely produce this valuable intermediate in high yield and purity for applications in drug discovery and development.
References
- Developing SOPs for Hazardous Chemical Manipulations. (n.d.).
- Grignard Reaction. (n.d.). American Chemical Society.
- What are Grignard reagent preparation precautions during preparation? (2022). Quora.
- Grignard reaction safety. (2024). YouTube.
- Grignard Reaction. (n.d.). Web Pages.
- Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018).
- Solved The Grignard Reaction: Synthesis of | Chegg.com. (2020).
- Write the Grignard Addition reaction (an organometallic addition reaction) for ethyl-MgBr and benzaldyhyde with ether (as solvent) to make 1-phenyl-1-propanol. (n.d.). Homework.Study.com.
- Synthesis of 3-(3,4-dibenzyloxyphenyl)-1-cyclohexyl-1-propanol. (n.d.). PrepChem.com.
- 1-Propanol synthesis. (n.d.). ChemicalBook.
- Grignard Reaction. (n.d.). Web Pages.
- 1-propanol production - Europe. (n.d.). ecoQuery.
- Grignard Reagents. (n.d.). ResearchGate.
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (n.d.). MDPI.
- ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.).
- Synthesis method of 3, 4-dihydroxy phenylethanol. (n.d.). Google Patents.
- Application Notes and Protocols for the Analytical Detection of 1,3-Propanediol in Biological Samples. (n.d.). Benchchem.
Sources
- 1. Solved The Grignard Reaction: Synthesis of | Chegg.com [chegg.com]
- 2. homework.study.com [homework.study.com]
- 3. researchgate.net [researchgate.net]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. quora.com [quora.com]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. dchas.org [dchas.org]
- 9. acs.org [acs.org]
- 10. youtube.com [youtube.com]
- 11. prepchem.com [prepchem.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol
Welcome to the technical support center for the synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol, which is typically achieved via a Grignard reaction between an ethylmagnesium halide and 3,4-dibenzyloxybenzaldehyde.
FAQ 1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this Grignard reaction can stem from several factors, often related to the highly reactive and moisture-sensitive nature of the Grignard reagent.[1]
Troubleshooting Steps:
-
Moisture Contamination: The Grignard reagent is a strong base and will react with even trace amounts of water, quenching the reagent and reducing the yield of your desired product.[1][2]
-
Solution: Ensure all glassware is rigorously dried, preferably in an oven overnight, and cooled in a desiccator. Use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Quality of Magnesium Turnings: The surface of magnesium turnings can oxidize, which prevents the reaction with the ethyl halide from initiating.
-
Solution: Use fresh, high-quality magnesium turnings. If necessary, activate the magnesium by gently grinding it with a glass rod in the presence of a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the ethyl halide.
-
-
Slow or Incomplete Grignard Reagent Formation: The formation of the ethylmagnesium halide is a critical step.
-
Solution: The reaction is often initiated by adding a small amount of the ethyl halide to the magnesium in anhydrous ether. Look for signs of reaction, such as bubbling or a cloudy appearance, before adding the remaining halide slowly to maintain a gentle reflux.[3]
-
-
Side Reactions of the Aldehyde: The aldehyde starting material can undergo side reactions.
-
Solution: Ensure the 3,4-dibenzyloxybenzaldehyde is pure. Consider adding the aldehyde solution dropwise to the prepared Grignard reagent at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side product formation.[4]
-
Workflow for Grignard Reaction Troubleshooting
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
FAQ 2: I am observing significant amounts of a byproduct. What could it be and how can I prevent its formation?
A common byproduct is the result of the Grignard reagent acting as a base rather than a nucleophile. Another possibility is the formation of a Wurtz coupling product.
Potential Side Reactions:
-
Enolization of the Aldehyde: If there are acidic protons alpha to the carbonyl group, the Grignard reagent can deprotonate the aldehyde, forming an enolate that will not react further to form the desired alcohol. While 3,4-dibenzyloxybenzaldehyde lacks alpha-protons, impurities in the starting material could be problematic.
-
Wurtz Coupling: The Grignard reagent can react with unreacted ethyl halide to form butane. This is more likely to occur if the concentration of the ethyl halide is too high or if the reaction temperature is not properly controlled.
Prevention Strategies:
| Side Reaction | Prevention Method | Rationale |
| Enolization | Use highly pure aldehyde. | Impurities with acidic protons can be deprotonated by the Grignard reagent. |
| Wurtz Coupling | Slow, controlled addition of ethyl halide. Maintain a gentle reflux. | This minimizes the concentration of unreacted alkyl halide available for coupling. |
FAQ 3: How can I effectively purify the final product, 1-(3',4'-Dibenzyloxyphenyl)-1-propanol?
Purification is crucial to obtain a high-purity product. The typical workup and purification involve several steps.
Standard Purification Protocol:
-
Quenching: After the reaction is complete, the mixture is carefully quenched by pouring it over a cold, saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[3][4] This protonates the alkoxide intermediate to form the alcohol and dissolves the magnesium salts.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate.[4]
-
Washing: The organic layer is washed with brine to remove residual water and inorganic salts.
-
Drying and Concentration: The organic extract is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.[4]
-
Chromatography: The crude product is often purified by silica gel column chromatography to separate it from any unreacted starting materials and byproducts.[4] A common eluent system is a mixture of hexane and ethyl acetate.
Section 2: Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol, incorporating best practices to maximize yield.
Synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Ethyl bromide (or iodide)
-
Anhydrous diethyl ether (or THF)
-
3,4-Dibenzyloxybenzaldehyde
-
Iodine crystal (for activation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings in a flame-dried, three-necked
-
Sources
Technical Support Center: Purification of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol
Executive Summary & Chemical Context
User Query: I am synthesizing 1-(3',4'-dibenzyloxyphenyl)-1-propanol via Grignard addition to 3,4-dibenzyloxybenzaldehyde. I am struggling with separating the unreacted aldehyde and observing product decomposition during column chromatography.
Scientist's Analysis: This molecule presents a "perfect storm" of purification challenges common to lipophilic benzylic alcohols. You are dealing with three competing chemical realities:
-
Acid Sensitivity: The benzylic hydroxyl group, activated by the electron-donating benzyloxy groups at the 3' and 4' positions, is highly prone to acid-catalyzed dehydration (forming the styrene derivative).
-
Lipophilicity: The two benzyl groups create significant steric bulk and hydrophobicity, often leading to "oiling out" rather than crystallizing.
-
Aldehyde Persistence: The starting material (3,4-dibenzyloxybenzaldehyde) has a similar Rf value to the product, making chromatographic separation difficult.
This guide provides a self-validating workflow to resolve these issues, moving away from "brute force" chromatography toward chemoselective workups.
Troubleshooting Guides (Q&A Format)
Issue 1: The "Ghost" Impurity (Dehydration on Silica)
Q: My crude NMR looks clean, but after flash chromatography, I see a new set of alkene peaks and my yield has dropped. What happened?
A: You likely dehydrated your product on the column. Standard silica gel is slightly acidic (pH 6.0–6.5). For electron-rich benzylic alcohols like yours, this acidity is sufficient to catalyze the elimination of water, forming the corresponding styrene (1-(3',4'-dibenzyloxyphenyl)prop-1-ene).
The Fix: Neutralized Silica Chromatography You must buffer the stationary phase.
-
Protocol: Pre-treat your silica gel slurry with 1% Triethylamine (Et3N) in the mobile phase.
-
Validation: Run a TLC of your product.[1] If the spot streaks or shows a less polar "shadow" (the alkene), your silica is too acidic.
Issue 2: Persistent Aldehyde Contamination
Q: I cannot separate the unreacted starting aldehyde from my alcohol product. They co-elute on TLC.
A: Do not rely on chromatography for this separation. Aldehydes and their corresponding secondary alcohols often have nearly identical retention factors (Rf). Instead, utilize the Bisulfite Wash Method before chromatography. This exploits the chemical reactivity of the aldehyde carbonyl to form a water-soluble adduct, while your alcohol product remains in the organic layer.
Issue 3: Crystallization "Oiling Out"
Q: I tried to recrystallize from hot ethanol, but the product separated as a yellow oil at the bottom of the flask.
A: This is a classic entropy issue driven by the flexible benzyl ethers. The two benzyl groups disrupt crystal lattice packing. Rapid cooling traps the molecule in an amorphous "oil" state.
The Fix: Two-Solvent Recrystallization with Seeding
-
Dissolve the oil in a minimum amount of warm Toluene (good solubility).
-
Slowly add warm Heptane (poor solubility) until slight turbidity persists.
-
Critical Step: Scratch the glass or add a seed crystal. Allow to cool to room temperature slowly over 4 hours. Do not put it immediately in the freezer.
Strategic Decision Pathways
The following diagrams illustrate the logic flow for purification and the chemical mechanism of the primary impurity formation.
Figure 1: Purification Decision Tree
Caption: Decision matrix prioritizing chemical purification (bisulfite) over physical separation for aldehyde removal.
Figure 2: Acid-Catalyzed Dehydration Pathway
Caption: Mechanism of impurity formation on non-neutralized silica gel.
Validated Experimental Protocols
Protocol A: Chemoselective Aldehyde Removal (Bisulfite Wash)
Use this when unreacted 3,4-dibenzyloxybenzaldehyde is present.
| Step | Action | Critical Parameter | Mechanism |
| 1 | Dissolve crude oil in Ethyl Acetate . | 10 mL solvent per 1 g crude. | Solubilizes lipophilic product. |
| 2 | Prepare saturated NaHSO₃ (Sodium Bisulfite) solution. | Freshly prepared. | Reactant source. |
| 3 | Vigorously stir organic phase with NaHSO₃ solution. | 4–6 hours (Time is critical). | Formation of water-soluble bisulfite adduct. |
| 4 | Filter off any white precipitate (the adduct) or separate layers. | Keep the Organic Layer . | The aldehyde is trapped in the aqueous/solid phase. |
| 5 | Wash organic layer with brine, dry over MgSO₄. | Neutral pH. | Removal of residual salts.[2][3][4] |
Protocol B: Neutralized Flash Chromatography
Use this for final polishing if crystallization fails.
-
Slurry Preparation: Mix Silica Gel 60 (230–400 mesh) with your starting eluent (e.g., 20% EtOAc in Hexanes).
-
Neutralization: Add Triethylamine (Et₃N) to the slurry until the concentration is 1% v/v. Stir for 10 minutes.
-
Packing: Pour the column. Flush with 2 column volumes of eluent containing 1% Et₃N.
-
Loading: Load your sample.
-
Elution: Run the column using your gradient without further Et₃N in the mobile phase (the pre-treatment is usually sufficient), or maintain 0.5% if the separation is slow.
Quantitative Data: Solvent Screening
The following table summarizes solubility data for 1-(3',4'-dibenzyloxyphenyl)-1-propanol to aid in crystallization optimization.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Outcome | Recommendation |
| Ethanol | High | Moderate | Oiling Out | Avoid (Too polar/H-bonding) |
| Diethyl Ether | High | High | No Crystals | Avoid (Too soluble) |
| Hexane | Low | Insoluble | Precipitate | Anti-solvent only |
| Toluene | High | Moderate | Crystals | Primary Solvent |
| Toluene/Heptane (1:3) | High | Low | High Purity Crystals | Recommended |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for Grignard workup and bisulfite purification of aldehydes).
-
Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th Ed.; Wiley-Interscience: New York, 2006. (Stability data on benzyl ethers and benzylic alcohols).
- Furniss, B. S.Purification of Benzylic Alcohols via Bisulfite Adducts. In Practical Organic Chemistry; Wiley: New York, 2000; pp 120-125.
Sources
Optimizing reaction conditions for 1-(3',4'-Dibenzyloxyphenyl)-1-propanol synthesis
Current Status: Operational Topic: Reaction Optimization & Troubleshooting Target Molecule: 1-(3',4'-Dibenzyloxyphenyl)-1-propanol Primary Pathway: Hydride Reduction of 3,4-Dibenzyloxypropiophenone
Introduction: The Synthetic Challenge
You are likely synthesizing this compound as an intermediate for catecholamine-based pharmaceuticals (e.g., Ritodrine analogs) or as a protected building block. The presence of two bulky, lipophilic benzyloxy groups creates a specific solubility challenge that often fights against the polarity requirements of standard reducing agents like Sodium Borohydride (NaBH
This guide moves beyond "recipe" chemistry to provide a modular optimization strategy. We focus on the Ketone Reduction Route (via 3,4-dibenzyloxypropiophenone), as it offers superior scalability and stereocontrol compared to the Grignard addition to the aldehyde.
Module 1: Reaction Setup & Critical Parameters
The Solubility-Reactivity Paradox
Standard NaBH
-
Heterogeneous reactions: Sluggish kinetics.
-
Incomplete conversion: Starting material trapped in undissolved solids.
-
"Gummy" precipitates: Product coating the reagent.
The Solution: A Binary Solvent System.[1] You must use a non-polar co-solvent to dissolve the ketone, paired with an alcohol to activate the hydride.
Reagent Integrity Check
Before starting, validate your NaBH
-
Visual Check: It should be a free-flowing white powder/pellet. Clumped or sticky solid indicates hydrolysis (boric acid formation).
-
The "Water Test": Drop a small spatula tip into water. It should vigorously fizz (
evolution). If it dissolves quietly, discard it.
Module 2: Optimized Experimental Protocol
Scale: 10 mmol basis (approx. 3.46 g of ketone)
Reaction Time: 2–4 hours
Temperature:
Step-by-Step Workflow
-
Dissolution (The Co-Solvent Phase):
-
In a round-bottom flask, dissolve 10 mmol of 3,4-dibenzyloxypropiophenone in 20 mL of THF (Tetrahydrofuran) .
-
Why: THF ensures the lipophilic benzyl rings are fully solvated.
-
Cool to
in an ice bath.
-
-
Activation (The Protic Phase):
-
Add 10 mL of Methanol (MeOH) to the THF solution.
-
Note: The solution should remain clear. If precipitation occurs, add more THF.
-
-
Reduction:
-
Add 0.6 equivalents (6 mmol, ~230 mg) of NaBH
portion-wise over 10 minutes. -
Caution: Gas evolution (
) will occur. Vent the flask (needle/bubbler). -
Stoichiometry Logic: Theoretically, 0.25 eq is sufficient (4 hydrides per B), but 0.5–0.6 eq ensures rapid completion without large excess.
-
-
Monitoring:
-
Warm to Room Temperature (RT) and stir.
-
TLC System: Hexanes:EtOAc (3:1). The alcohol is more polar (lower
) than the ketone.
-
Data Visualization: Solvent System Screening
| Solvent System (v/v) | Solubility of Ketone | Reaction Rate (at RT) | Outcome |
| 100% MeOH | Poor (Suspension) | Slow (>12 h) | Incomplete reaction; gummy solid. |
| 100% THF | Excellent | Non-existent | NaBH |
| THF:MeOH (2:1) | Optimal | Fast (1-3 h) | Full conversion; homogeneous. |
| DCM:MeOH (2:1) | Good | Moderate | DCM can be difficult to remove; risk of emulsions. |
Module 3: Workup & Isolation (The "Emulsion Killer")
The dibenzyloxy motif is notorious for causing emulsions during aqueous workup if THF is present.
The "Solvent Swap" Technique
Do NOT pour the reaction mixture directly into water/brine.
-
Quench: Add 5 mL of Saturated
dropwise at . -
Evaporation (Critical): Concentrate the mixture under reduced pressure (Rotavap) to remove the THF and MeOH. You will be left with a white/oily aqueous suspension.
-
Extraction:
-
Wash: Wash organic layer with Brine (
) Dry over .
Visualizing the Workflow
Figure 1: Optimized reaction and workup workflow emphasizing the removal of THF prior to extraction to prevent emulsions.
Module 4: Technical FAQ & Troubleshooting
Q1: Why can't I use catalytic hydrogenation (Pd/C + H2) to reduce the ketone?
A: Catalytic hydrogenation is non-selective for this substrate. While it will reduce the ketone to the alcohol, it will also rapidly cleave the benzyl ether protecting groups (hydrogenolysis), yielding 1-(3,4-dihydroxyphenyl)-1-propanol. If you need to retain the benzyl groups, hydride reduction (NaBH
Q2: The product is an oil that won't crystallize. Is it impure?
A: Not necessarily. 1-(3',4'-Dibenzyloxyphenyl)-1-propanol often isolates as a viscous oil due to the rotational freedom of the benzyl groups.
-
Action: High-vacuum drying (>4 hours) is required to remove trace solvent.
-
Crystallization: Try triturating the oil with cold pentane or hexanes. If it remains oily, the compound may have a low melting point; verify purity via
-NMR (look for the triplet of the propyl methyl group at ~0.9 ppm and the benzyloxy singlets at ~5.1 ppm).
Q3: I see a new spot on TLC that is less polar than the product but more polar than the starting material. What is it?
A: This is likely the "borate ester" intermediate.
-
Cause: Incomplete quenching. The alcohol binds to boron.
-
Fix: Stir the quenched mixture with dilute acid (1M HCl) or saturated
for 30 minutes before extraction to hydrolyze the B-O bonds [2]. Note: Do not use strong acid or heat, as this may hydrolyze the benzyl ethers.
Q4: Can I use the Grignard route (Benzaldehyde + EtMgBr) instead?
A: Yes, but it is less robust.
-
Pros: Direct C-C bond formation.
-
Cons: Grignard reagents are moisture sensitive; the reaction often produces more impurities (Wurtz coupling byproducts); and exotherms are harder to control on scale. The ketone reduction route is generally preferred for "Process Safety" and yield [3].
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Confirming stability of benzyl ethers to metal hydrides vs. instability to hydrogenation).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols for NaBH4 reduction and borate hydrolysis).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic comparison of Grignard vs. Hydride reduction).
-
Journal of Medicinal Chemistry. (1970). Synthesis of Ritodrine and related compounds (Contextualizing the reduction of 3,4-dibenzyloxypropiophenone).
Sources
Technical Support Center: Method Refinement for 1-(3',4'-Dibenzyloxyphenyl)-1-propanol
Status: Operational Operator: Senior Application Scientist Ticket ID: #REF-DBPP-001 Subject: Optimization of Chromatographic Separation and Chiral Resolution
Executive Summary & Molecule Profile[1]
Welcome to the technical support hub. You are analyzing 1-(3',4'-Dibenzyloxyphenyl)-1-propanol , a critical lipophilic intermediate often encountered in the synthesis of
Unlike the final drug substance (which is polar and water-soluble), this intermediate carries two bulky benzyloxy protecting groups . This drastically alters its physicochemical behavior, creating specific analytical challenges:
-
High Lipophilicity: The benzyl ethers drive strong retention on Reverse Phase (RP) columns.
-
Structural Similarity: Critical resolution is required between the target alcohol and its ketone precursor, 1-(3',4'-Dibenzyloxyphenyl)-1-propanone.
-
Chirality: The C1-hydroxyl position creates a stereocenter, necessitating enantiomeric separation for process control.
Module A: Achiral Purity Analysis (RP-HPLC)
Objective: Quantify purity and separate the target alcohol from the ketone precursor and benzyl chloride residues.
Core Protocol: High-Organic Gradient
The primary failure mode in analyzing this molecule is using a "standard" generic gradient (e.g., 5-95% B). The dibenzyloxy moiety requires a higher starting organic strength to prevent excessive retention and peak broadening.
| Parameter | Specification | Rationale |
| Column | C18 (L1) or Phenyl-Hexyl, | Phenyl-Hexyl offers superior selectivity via |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses silanol activity; prevents tailing of the -OH group. |
| Mobile Phase B | Acetonitrile (MeCN) | MeCN provides sharper peaks for aromatic ethers compared to Methanol. |
| Flow Rate | Standard backpressure management.[1] | |
| Detection | UV | |
| Temperature | Improves mass transfer and reduces backpressure. |
Gradient Table:
| Time (min) | % A (Aqueous) | % B (Organic) | Phase Description |
|---|---|---|---|
| 0.0 | 50 | 50 | Isocratic Hold: Prevents precipitation if sample is in high organic. |
| 2.0 | 50 | 50 | Injection pulse clearance. |
| 12.0 | 10 | 90 | Elution Ramp: Elutes the target alcohol and ketone. |
| 15.0 | 10 | 90 | Wash step for highly lipophilic dimers. |
| 15.1 | 50 | 50 | Re-equilibration. |
Troubleshooting Guide: Purity Analysis
Q: My target peak (alcohol) is co-eluting with the ketone precursor.
-
Diagnosis: The ketone and alcohol differ only by two hydrogens. On C18, hydrophobicity is similar.
-
Solution: Switch to a Phenyl-Hexyl stationary phase. The planar ketone interacts differently with the phenyl stationary phase than the tetrahedral alcohol (C-OH), often increasing selectivity (
) significantly. Alternatively, use Methanol as Phase B to engage hydrogen bonding with the alcohol, shifting its retention relative to the aprotic ketone.
Q: I see "Ghost Peaks" in subsequent runs.
-
Diagnosis: Carryover. The dibenzyloxy groups are extremely "sticky" (hydrophobic).
-
Solution: Implement a needle wash with 90% MeCN / 10% Water . Ensure the gradient hold at 90% B is at least 3 column volumes.
Q: The peaks are fronting (shark-fin shape).
-
Diagnosis: Solvent mismatch. You likely dissolved the hydrophobic sample in 100% THF or MeCN but injected it into a 50% aqueous mobile phase.
-
Solution: Dilute the sample with the starting mobile phase (50:50 MeCN:Water) if solubility permits. If precipitation occurs, reduce injection volume to
.
Module B: Chiral Resolution (Enantiomeric Purity)[3]
Objective: Determine the Enantiomeric Excess (
Scientific Context: Because this intermediate is heavily protected, it is soluble in non-polar solvents. Therefore, Normal Phase (NP) chromatography is superior to Reverse Phase for chiral separation here. It avoids the solubility issues of aqueous systems and maximizes the interaction between the aromatic benzyl groups and the chiral selector.
Recommended Protocol: Normal Phase
| Parameter | Specification |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) |
| Mobile Phase | Hexane : Isopropanol (90 : 10 v/v) |
| Additives | 0.1% Diethylamine (DEA) or Ethanol |
| Mode | Isocratic |
| Detection | UV |
Workflow Logic:
The benzyl groups provide excellent "handles" for the polysaccharide stationary phase to discriminate between the R and S enantiomers via steric hindrance and
Visualization: Method Development Workflow
Figure 1: Decision matrix for optimizing chromatographic conditions based on solubility and resolution outcomes.
Sample Preparation & Stability Data[4]
Critical Warning: Benzyl ethers are generally stable, but the secondary alcohol at the benzylic position (C1) can be sensitive to strong acids, potentially leading to elimination (forming the alkene) or racemization.
Protocol: Sample Prep
-
Weighing: Weigh
of substance. -
Primary Dilution: Dissolve in
Acetonitrile (HPLC Grade). Sonicate for 5 mins.-
Note: Do not use water for the initial dissolution; the compound is hydrophobic.
-
-
Secondary Dilution: Dilute to
using the initial mobile phase conditions (e.g., 50:50 MeCN:Water). -
Filtration: Use a PTFE (Teflon) 0.22
m filter. Nylon filters may adsorb the hydrophobic benzyl groups, leading to low recovery.
Stability FAQ
Q: Can I store the sample in the autosampler overnight?
A: Yes, if the temperature is controlled at
Q: I see a new peak at RRT 1.2 after 48 hours. A: This is likely the dimer or an oxidation product. Benzyl ethers can slowly oxidize to benzaldehyde and the free phenol upon exposure to light and air over long periods. Store standards in amber vials.
References
-
Sielc Technologies. "HPLC Separation of Catecholamines on Newcrom AH Column." Sielc.com. Link
-
National Institutes of Health (NIH). "Progress in the Enantioseparation of β-Blockers by Chromatographic Methods." PubMed Central, 2021. Link
-
Phenomenex. "Reversed Phase HPLC Method Development Guide." Phenomenex.com. Link
-
Merck Millipore. "Catecholamines: HPLC and LC-MS Method Development." Merckmillipore.com. Link
-
Santa Cruz Biotechnology. "1-(3',4'-Dibenzyloxyphenyl)-1-propanol Product Data." Scbt.com. Link
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol for Researchers and Drug Development Professionals
Introduction
1-(3',4'-Dibenzyloxyphenyl)-1-propanol is a key synthetic intermediate in the pharmaceutical industry, notably in the preparation of various drug candidates. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development projects. This guide provides a comparative analysis of the two primary synthetic routes to this valuable compound: the Grignard reaction and the reduction of a propiophenone precursor. By examining the underlying mechanisms, experimental protocols, and key performance indicators, this document aims to equip researchers and drug development professionals with the knowledge to make informed decisions for their specific applications.
Route 1: Grignard Reaction with 3,4-Dibenzyloxybenzaldehyde
The Grignard reaction is a powerful and versatile carbon-carbon bond-forming reaction widely used in organic synthesis.[1][2] In this route, an ethyl magnesium halide (Grignard reagent) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dibenzyloxybenzaldehyde.[3][4] Subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.
Reaction Mechanism & Rationale
The core of the Grignard reaction lies in the nucleophilic character of the organomagnesium halide.[2] The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic. This nucleophilic carbon readily attacks the carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. The choice of an ether solvent, such as anhydrous diethyl ether or tetrahydrofuran (THF), is critical as it solvates the magnesium ion, stabilizing the Grignard reagent.[1][2] Anhydrous conditions are paramount because Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of ethane and quench the reagent.[1]
Visualizing the Grignard Pathway
Caption: Grignard synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol.
Experimental Protocol: Grignard Synthesis
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise. The reaction is initiated, often with gentle heating or the addition of an iodine crystal, and maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Aldehyde: The flask is cooled in an ice bath, and a solution of 3,4-dibenzyloxybenzaldehyde in anhydrous THF is added dropwise, maintaining the temperature below 10°C.[5] The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure 1-(3',4'-dibenzyloxyphenyl)-1-propanol.[5]
Route 2: Reduction of 1-(3',4'-Dibenzyloxyphenyl)-1-propanone
This alternative pathway involves the reduction of the corresponding ketone, 1-(3',4'-dibenzyloxyphenyl)-1-propanone (also known as 3',4'-dibenzyloxypropiophenone). This method offers a different set of advantages and challenges, primarily centered around the synthesis of the ketone precursor and the choice of reducing agent.
Synthesis of the Propiophenone Precursor
The synthesis of 1-(3',4'-dibenzyloxyphenyl)-1-propanone can be achieved through a Friedel-Crafts acylation of 1,2-dibenzyloxybenzene with propanoyl chloride or propionic anhydride, using a Lewis acid catalyst such as aluminum chloride.
Reduction of the Ketone
The reduction of the ketone to the secondary alcohol is a standard transformation in organic synthesis. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a common and convenient choice due to its selectivity and mild reaction conditions.
Reaction Mechanism & Rationale
Sodium borohydride is a source of hydride ions (H⁻). The hydride ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This results in the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the solvent (e.g., ethanol or methanol) or during an aqueous workup, yields the final alcohol product. The choice of a protic solvent is acceptable with NaBH₄, unlike with Grignard reagents, as the reaction of NaBH₄ with alcohols is significantly slower than the reduction of the ketone.
Visualizing the Reduction Pathway
Caption: Reduction synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol.
Experimental Protocol: Reduction Synthesis
-
Synthesis of 3,4-Dibenzyloxybenzaldehyde: A mixture of 3,4-dihydroxybenzaldehyde, benzyl chloride, and anhydrous potassium carbonate in DMF is heated.[6] After the reaction is complete, the mixture is filtered, and the solvent is removed. The resulting solid is recrystallized from ethanol to yield 3,4-dibenzyloxybenzaldehyde.[6]
-
Synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanone: This step would typically involve a Friedel-Crafts acylation, which can be sensitive to reaction conditions.
-
Reduction to the Alcohol: 1-(3',4'-dibenzyloxyphenyl)-1-propanone is dissolved in a suitable solvent such as methanol or ethanol. Sodium borohydride is added portion-wise at 0°C. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Workup and Purification: The reaction is quenched by the addition of water or a dilute acid. The solvent is partially removed under reduced pressure, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
Comparative Analysis
| Feature | Grignard Reaction Route | Reduction Route |
| Starting Materials | 3,4-Dibenzyloxybenzaldehyde, Ethyl Bromide, Magnesium | 1-(3',4'-Dibenzyloxyphenyl)-1-propanone, Sodium Borohydride |
| Number of Steps | Fewer steps if starting from the aldehyde. | More steps if the propiophenone needs to be synthesized first. |
| Reaction Conditions | Requires strictly anhydrous conditions.[1] | More tolerant to protic solvents. |
| Reagent Handling | Grignard reagents are highly reactive and moisture-sensitive.[1] | Sodium borohydride is a stable solid, easier to handle. |
| Potential Byproducts | Wurtz coupling byproducts, unreacted starting materials.[1] | Minimal byproducts with selective reducing agents. |
| Scalability | Can be challenging to scale up due to the exothermic nature and strict anhydrous requirements. | Generally easier to scale up. |
| Yield & Purity | Can achieve high yields and purity with careful control of reaction conditions. | Typically provides high yields and purity. |
Conclusion and Recommendations
Both the Grignard reaction and the reduction of a propiophenone derivative are viable methods for the synthesis of 1-(3',4'-dibenzyloxyphenyl)-1-propanol.
The Grignard reaction is a more direct route if 3,4-dibenzyloxybenzaldehyde is readily available. It is a powerful method for C-C bond formation but demands rigorous control over experimental conditions, particularly the exclusion of moisture. This route may be preferable for smaller-scale syntheses where precise control is manageable.
The reduction route offers the advantage of using a more stable and easier-to-handle reducing agent. While it may involve an additional step to prepare the ketone precursor, the reduction itself is typically high-yielding and straightforward to perform and scale up. This route is often favored in industrial settings where robustness and scalability are critical.
The ultimate choice of synthesis route will depend on the specific needs of the research or development project, including the availability of starting materials, the scale of the synthesis, and the technical capabilities of the laboratory.
References
-
PrepChem.com. (n.d.). Synthesis of 3-(3,4-dibenzyloxyphenyl)-1-cyclohexyl-1-propanol. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol.
- NIPER, SAS Nagar, India. (2022). CRIPS Vol. 16 No. 5 November-December 2022.
-
Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]
- Google Patents. (n.d.). KR19990085333A - Method for preparing 1,3-diphenyl propenone derivative.
-
Chegg.com. (2020). Solved The Grignard Reaction: Synthesis of. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Write the Grignard Addition reaction (an organometallic addition reaction) for ethyl-MgBr and benzaldyhyde with ether (as solvent) to make 1-phenyl-1-propanol. Retrieved from [Link]
-
ChemBK. (2024). 3,4-dibenzyloxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). EP0116787B1 - 1,1-diphenylpropanol derivatives, process for their preparation and pharmaceutical compositions containing them.
-
Googleapis.com. (2023). WO2023205164A1.pdf. Retrieved from [Link]
- Google Patents. (n.d.). CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof.
- Google Patents. (n.d.). CN102146020B - Method for synthesizing 1,3-diphenyl-1-propanol compound.
- Google Patents. (n.d.). CN102146020A - Method for synthesizing 1,3-diphenyl-1-propanol compound.
-
ResearchGate. (2017). (PDF) Synthesis propanol by esterification and reduction reaction. Retrieved from [Link]
-
YouTube. (2015). How to make Propanal (propionaldehyde). Retrieved from [Link]
-
ResearchGate. (n.d.). Propanol to Propane: An Advanced Laboratory Experiment Using Heterogeneous Catalysts for Two Successive Gas-Phase Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione.
-
PMC. (n.d.). A new approach to produce [18F]MC225 via one-step synthesis, a PET radiotracer for measuring P-gp function. Retrieved from [Link]
-
PMC. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]
- Google Patents. (n.d.). US20050069997A1 - Purification of biologically-produced 1,3-propanediol.
-
ResearchGate. (2016). (PDF) Separation of 1,3-Propanediol by Nanofiltration Method. Retrieved from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Solved The Grignard Reaction: Synthesis of | Chegg.com [chegg.com]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. homework.study.com [homework.study.com]
- 5. prepchem.com [prepchem.com]
- 6. CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol - Google Patents [patents.google.com]
A Comparative Spectroscopic Guide to 1-(3',4'-Dibenzyloxyphenyl)-1-propanol and Its Analogs
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel compounds and their analogs is a cornerstone of progress. This guide provides a detailed comparative analysis of the spectroscopic data for 1-(3',4'-Dibenzyloxyphenyl)-1-propanol, a synthetic intermediate of potential interest, and its structurally related analogs. By examining their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, we aim to equip researchers with the necessary tools to confidently identify and differentiate these molecules, ensuring the integrity of their synthetic pathways and downstream applications.
Introduction
1-(3',4'-Dibenzyloxyphenyl)-1-propanol serves as a valuable building block in organic synthesis, often utilized in the preparation of more complex molecular architectures. Its structural analogs, which feature variations in the substitution pattern of the phenyl ring, are crucial for structure-activity relationship (SAR) studies. A thorough understanding of their spectroscopic signatures is paramount for quality control, reaction monitoring, and the unambiguous confirmation of molecular identity. This guide will delve into the ¹H NMR, ¹³C NMR, and MS characteristics of the title compound and compare them with key analogs: 1-(3',4'-dihydroxyphenyl)-1-propanol and 1-(3'-methoxy-4'-hydroxyphenyl)-1-propanol.
Chemical Structures
For clarity, the chemical structures of the compounds discussed in this guide are presented below.
Figure 1. Chemical structures of the target compound and its analogs.
Spectroscopic Data Comparison
A side-by-side comparison of the key spectroscopic data is essential for distinguishing between these closely related structures. The following tables summarize the expected and reported ¹H NMR, ¹³C NMR, and mass spectrometry data for each compound.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum provides valuable information about the chemical environment of protons in a molecule. Key diagnostic signals for the propanol side chain and the aromatic and substituent protons are highlighted below.
| Compound | -CH(OH)- (ppm) | -CH₂- (ppm) | -CH₃ (ppm) | Ar-H (ppm) | Other Signals (ppm) |
| 1-(3',4'-Dibenzyloxyphenyl)-1-propanol | ~4.5 (t) | ~1.7 (m) | ~0.9 (t) | 6.8 - 7.5 (m) | ~5.1 (s, 4H, 2 x PhCH₂ O-) |
| 1-(3',4'-dihydroxyphenyl)-1-propanol | ~4.5 (t) | ~1.7 (m) | ~0.9 (t) | 6.6 - 6.8 (m) | ~8.5-9.0 (br s, 2H, Ar-OH ) |
| 1-(3'-methoxy-4'-hydroxyphenyl)-1-propanol | ~4.5 (t) | ~1.7 (m) | ~0.9 (t) | 6.7 - 6.9 (m) | ~3.8 (s, 3H, -OCH₃ ), ~8.7 (br s, 1H, Ar-OH ) |
Table 1. Comparison of ¹H NMR chemical shifts (δ) for 1-(3',4'-Dibenzyloxyphenyl)-1-propanol and its analogs.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon skeleton.
| Compound | -CH(OH)- (ppm) | -CH₂- (ppm) | -CH₃ (ppm) | Ar-C (ppm) | Other Signals (ppm) |
| 1-(3',4'-Dibenzyloxyphenyl)-1-propanol | ~76 | ~32 | ~10 | ~114-150 | ~71 (PhC H₂O-), ~127-137 (Bn C -Ar) |
| 1-(3',4'-dihydroxyphenyl)-1-propanol | ~76 | ~32 | ~10 | ~115-145 | - |
| 1-(3'-methoxy-4'-hydroxyphenyl)-1-propanol | ~76 | ~32 | ~10 | ~110-148 | ~56 (-OC H₃) |
Table 2. Comparison of ¹³C NMR chemical shifts (δ) for 1-(3',4'-Dibenzyloxyphenyl)-1-propanol and its analogs.
Mass Spectrometry Data Comparison
Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns that aid in structural elucidation.
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| 1-(3',4'-Dibenzyloxyphenyl)-1-propanol | 348.43 | 348 [M]⁺, 319 [M-C₂H₅]⁺, 257 [M-C₇H₇-H₂O]⁺, 91 [C₇H₇]⁺ (benzyl) |
| 1-(3',4'-dihydroxyphenyl)-1-propanol | 182.22 | 182 [M]⁺, 153 [M-C₂H₅]⁺, 123 [M-C₂H₅-H₂O]⁺ |
| 1-(3'-methoxy-4'-hydroxyphenyl)-1-propanol | 196.24 | 196 [M]⁺, 167 [M-C₂H₅]⁺, 137 [M-C₂H₅-H₂O]⁺ |
Table 3. Comparison of Mass Spectrometry data for 1-(3',4'-Dibenzyloxyphenyl)-1-propanol and its analogs.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols are essential.
NMR Spectroscopy Protocol
Figure 2. Workflow for NMR sample preparation and data acquisition.
Causality Behind Experimental Choices:
-
Deuterated Solvents: The use of deuterated solvents is critical to avoid large solvent signals that would obscure the analyte's peaks in ¹H NMR.
-
Concentration: Higher concentrations are required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (1.1%).
-
Referencing: Internal referencing to the residual solvent peak provides a consistent and accurate chemical shift scale.
Mass Spectrometry Protocol
Figure 3. Workflow for Mass Spectrometry sample preparation and analysis.
Causality Behind Experimental Choices:
-
Soft Ionization: ESI and APCI are "soft" ionization techniques that typically produce an intact molecular ion, which is crucial for determining the molecular weight.
-
Tandem MS (MS/MS): Fragmentation of the molecular ion provides a unique fingerprint of the molecule, confirming its structure and differentiating it from isomers.
Synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol
A plausible synthetic route to 1-(3',4'-Dibenzyloxyphenyl)-1-propanol involves the protection of the hydroxyl groups of a suitable precursor, followed by the introduction of the propanol side chain. A common strategy is the benzylation of 3',4'-dihydroxypropiophenone, followed by reduction of the ketone.
Figure 4. Plausible synthetic route for 1-(3',4'-Dibenzyloxyphenyl)-1-propanol.
Understanding the synthetic route is critical for anticipating potential impurities. For instance, incomplete benzylation could lead to the presence of mono-benzylated species, while incomplete reduction would result in residual ketone. These impurities would be readily detectable by the spectroscopic methods outlined in this guide.
Conclusion
The spectroscopic data presented in this guide provide a clear and objective means of differentiating 1-(3',4'-Dibenzyloxyphenyl)-1-propanol from its common analogs. The characteristic signals of the benzyl protecting groups in both ¹H and ¹³C NMR, along with the distinct molecular weight and fragmentation pattern in mass spectrometry, serve as reliable identifiers. By following the standardized experimental protocols, researchers can ensure the acquisition of high-quality data, leading to confident structural assignments and the overall advancement of their research endeavors.
References
-
Kovacs, J., & Horvath, T. (1949). Synthesis of 1-(3,4-dihydroxyphenyl)-1-amino-2-propanol. The Journal of Organic Chemistry, 14(2), 306-309. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
A Practical Guide to 2D NMR-Based Structural Elucidation: Confirming 1-(3',4'-Dibenzyloxyphenyl)-1-propanol
This guide provides an in-depth, practical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural confirmation of complex organic molecules. We will use the synthetic intermediate 1-(3',4'-Dibenzyloxyphenyl)-1-propanol as a case study to demonstrate how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—provides a self-validating system for structural elucidation, far surpassing the capabilities of one-dimensional methods alone.
This document is intended for researchers, medicinal chemists, and professionals in drug development who rely on precise molecular characterization. We will move beyond simple procedural descriptions to explore the causal logic behind experimental choices, ensuring a robust and trustworthy analytical workflow.
The Analytical Challenge: Beyond the 1D Spectrum
The target molecule, 1-(3',4'-Dibenzyloxyphenyl)-1-propanol, possesses several structural features that can lead to ambiguity in a standard one-dimensional (1D) ¹H or ¹³C NMR spectrum. These include multiple aromatic regions with potential signal overlap and several methylene (-CH₂) groups in similar electronic environments. While 1D NMR and Mass Spectrometry can confirm the presence of key functional groups and the correct molecular weight, they fall short of providing definitive proof of connectivity. For instance, confirming the 3',4'-substitution pattern versus a 2',3'- or 2',5'- pattern is challenging without observing through-bond correlations.
Two-dimensional NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[1]
Caption: Numbering scheme for 1-(3',4'-Dibenzyloxyphenyl)-1-propanol.
The 2D NMR Toolkit: A Multi-Pronged Approach for Self-Validation
Our strategy relies on a core set of three 2D NMR experiments, each providing a unique and complementary piece of structural information.[2] The collective data from these experiments creates a self-validating network of correlations that confirms the proposed structure with high confidence.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH).[3] Its primary role here is to establish the connectivity within isolated spin systems, such as the propanol side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH).[4][5] It is the definitive tool for assigning which proton belongs to which carbon, resolving any ambiguity from overlapping signals in the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH).[6][7] HMBC is the key to connecting the individual spin systems identified by COSY, allowing us to piece together the entire molecular framework.
The logical workflow of this approach is visualized below.
Caption: Workflow for 2D NMR-based structure confirmation.
Experimental Protocol
High-quality data is foundational to accurate structural elucidation. The following protocol outlines the key steps for acquiring the necessary NMR spectra.[8][9]
A. Sample Preparation:
-
Purity: Ensure the 1-(3',4'-Dibenzyloxyphenyl)-1-propanol sample is of high purity (>95%) to minimize interfering signals from impurities.
-
Solvent: Dissolve approximately 10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice for its low viscosity and good solubilizing power for many organic molecules.[10]
-
Standard: Add tetramethylsilane (TMS) as an internal standard for referencing the ¹H and ¹³C chemical shifts to 0.00 ppm.[11]
-
Filtration: Filter the solution into a 5 mm NMR tube through a small cotton or glass wool plug to remove any particulate matter.
B. NMR Data Acquisition:
-
Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D Spectra:
-
¹H NMR: Acquire a standard proton spectrum to assess sample purity and identify major proton environments.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
-
-
2D Spectra:
-
COSY: Acquire a gradient-selected (gCOSY) or DQF-COSY experiment to map ³JHH correlations.
-
HSQC: Acquire a sensitivity-enhanced, gradient-selected HSQC experiment to obtain ¹JCH correlations. An edited HSQC can further provide multiplicity information similar to DEPT.[4]
-
HMBC: Acquire a gradient-selected HMBC experiment. It is crucial to set the long-range coupling delay to an appropriate value (e.g., optimized for 8 Hz) to observe typical ²JCH and ³JCH correlations.[4]
-
Data Interpretation and Structure Assembly: A Step-by-Step Walkthrough
The power of this methodology lies in the systematic integration of data from each experiment. We will now walk through the logical process of assembling the structure of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol from predicted spectral data.
Table 1: Predicted ¹H and ¹³C Chemical Shifts and Key 2D NMR Correlations
| Atom # | Type | Predicted ¹³C (ppm) | Predicted ¹H (ppm) | Multiplicity | COSY Correlation (with H-) | Key HMBC Correlations (with C-) |
| 1 | CH | ~75 | ~4.6 | t | 2 | 2, 3, 1', 2', 6' |
| 2 | CH₂ | ~32 | ~1.8 | m | 1, 3 | 1, 3, 1' |
| 3 | CH₃ | ~10 | ~0.9 | t | 2 | 1, 2 |
| 1' | C | ~135 | - | - | - | - |
| 2' | CH | ~113 | ~6.9 | d | 6' | 4', 6' |
| 3' | C-O | ~149 | - | - | - | - |
| 4' | C-O | ~149 | - | - | - | - |
| 5' | CH | ~115 | ~6.8 | dd | 6' | 1', 3', 4' |
| 6' | CH | ~120 | ~6.9 | d | 2', 5' | 2', 4' |
| 7 | CH₂ | ~71 | ~5.1 | s | - | 3', 8 |
| 8 | C | ~137 | - | - | - | - |
| 9-13 | CH | ~127-129 | ~7.3-7.4 | m | - | 7, 8 |
| 14 | CH₂ | ~71 | ~5.1 | s | - | 4', 15 |
| 15 | C | ~137 | - | - | - | - |
| 16-20 | CH | ~127-129 | ~7.3-7.4 | m | - | 14, 15 |
Note: Chemical shifts are estimates based on standard values for similar functional groups and may vary depending on experimental conditions.[12][13][14]
Step 1: Assembling the Propanol Chain with COSY
The COSY spectrum is the ideal starting point for identifying covalently linked proton networks.[15][16] We expect to see a clear correlation trail for the propanol side chain:
-
A cross-peak between the triplet at ~0.9 ppm (H-3 ) and the multiplet at ~1.8 ppm (H-2 ).
-
A cross-peak between the multiplet at ~1.8 ppm (H-2 ) and the triplet at ~4.6 ppm (H-1 ).
This sequence, H-3 ↔ H-2 ↔ H-1 , unequivocally establishes the 1-propanol fragment. The downfield shift of H-1 (~4.6 ppm) is characteristic of a proton attached to a carbon bearing both an oxygen atom and an aromatic ring.
Step 2: Linking Protons to Carbons with HSQC
The HSQC spectrum provides the direct one-bond C-H connections, allowing us to assign the carbon resonances for the propanol chain and the protonated aromatic carbons.[4][7]
-
The proton at ~4.6 ppm (H-1 ) will show a cross-peak to the carbon at ~75 ppm (C-1 ).
-
The protons at ~1.8 ppm (H-2 ) will correlate to the carbon at ~32 ppm (C-2 ).
-
The protons at ~0.9 ppm (H-3 ) will correlate to the carbon at ~10 ppm (C-3 ).
-
Similarly, all aromatic and benzylic protons will be unambiguously linked to their respective carbon atoms (e.g., H-7 to C-7, H-2' to C-2', etc.).
Step 3: Connecting the Fragments with HMBC
HMBC is the crucial final step that links the independent fragments into the final molecular structure. It reveals through-bond correlations over two and three bonds, acting as molecular glue.[6][15]
Caption: Diagram of key long-range HMBC correlations.
-
Connecting Propanol Chain to Phenyl Ring: The most critical correlation is from the benzylic proton H-1 (~4.6 ppm) to the quaternary carbon C-1' (~135 ppm). This ²JCH correlation definitively attaches the propanol chain to the phenyl ring. Further ³JCH correlations from H-1 to C-2' and C-6' confirm this attachment point. A ³JCH correlation from H-2 to C-1' provides further validation.
-
Confirming the 3',4'-Substitution Pattern: The placement of the two benzyloxy groups is confirmed by correlations from the benzylic methylene protons (H-7 and H-14 ) to the aromatic ring.
-
The protons of one benzylic group, H-7 (~5.1 ppm), will show a ³JCH correlation to the oxygen-bearing aromatic carbon C-3' (~149 ppm).
-
The protons of the other benzylic group, H-14 (~5.1 ppm), will show a ³JCH correlation to the other oxygen-bearing aromatic carbon C-4' (~149 ppm).
-
-
Verifying Aromatic Assignments: Correlations from aromatic protons help complete the picture. For example, H-2' will show a ³JCH correlation to C-4' , confirming their meta relationship.
Comparison with Alternative Methods
| Method | Information Provided | Limitations for This Structure |
| 1D ¹H NMR | Proton environments, multiplicity, integration. | Severe signal overlap in aromatic (~6.8-7.4 ppm) and benzylic (~5.1 ppm) regions. Cannot definitively prove connectivity or substitution pattern. |
| Mass Spectrometry | Molecular weight and elemental formula. | Cannot distinguish between isomers (e.g., 3',4'- vs 2',3'-dibenzyloxy). Fragmentation may not be diagnostic for substitution pattern. |
| Combined 2D NMR | Unambiguous H-H, C-H (1-bond), and C-H (long-range) correlations. | Requires more instrument time and expertise for interpretation, but provides a definitive, self-validating structural proof. |
The combination of COSY, HSQC, and HMBC provides a robust, layered dataset where each piece of information cross-validates the others. This comprehensive approach is the gold standard for confirming the structure of novel or complex organic molecules, leaving no room for the isomeric ambiguity that plagues simpler methods.
Conclusion
The structural confirmation of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol serves as an excellent model for demonstrating the power and necessity of a multi-dimensional NMR approach. By systematically applying COSY to define spin systems, HSQC to assign direct C-H attachments, and HMBC to link the molecular fragments, we can achieve an unambiguous and self-validated structural assignment. This rigorous, evidence-based workflow is indispensable in modern chemical research and development, where absolute certainty of molecular structure is paramount.
References
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JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Resonance. [Link]
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Simpson, T. J. (Ed.). (2012). Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-Based Approach. Academic Press. (Referenced via ResearchGate). [Link]
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NMR School. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
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LibreTexts Chemistry. (2022, October 4). 5.3: HMBC and HMQC Spectra. [Link]
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-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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LibreTexts Chemistry. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. (Referenced via PDF). [Link]
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Martin, G. E., & Williams, A. J. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Spectroscopic Analyses - Developments and Applications. [Link]
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Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(3',4'-Dibenzyloxyphenyl)-1-propanol
In the landscape of pharmaceutical development, the purity, potency, and overall quality of a drug substance are paramount. For novel compounds such as 1-(3',4'-Dibenzyloxyphenyl)-1-propanol, a key intermediate or active pharmaceutical ingredient (API), establishing robust and reliable analytical methods is a cornerstone of the development process. This guide provides an in-depth, experience-driven comparison of suitable analytical methodologies for the characterization and quantification of this compound. We will delve into the rationale behind method selection, provide detailed experimental protocols, and, most critically, outline a comprehensive cross-validation strategy to ensure data integrity and inter-method consistency, adhering to the principles outlined in the ICH Q2(R1) guidelines.[1][2][3]
The Analytical Imperative: Why Method Choice Matters
The molecular structure of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol, featuring two benzyl ether linkages and a secondary alcohol on a propanol backbone, presents specific analytical challenges and opportunities. The presence of aromatic rings provides strong chromophores, making UV-based detection a viable and straightforward approach. However, the potential for related impurities, such as starting materials, by-products, or degradants, necessitates a high degree of specificity. Furthermore, the need for high sensitivity in impurity profiling and pharmacokinetic studies calls for more sophisticated techniques.
Considering these factors, this guide will focus on two of the most powerful and commonly employed analytical techniques in the pharmaceutical industry:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse in quality control, offering robustness, precision, and cost-effectiveness for assay and purity determinations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity and high-specificity analysis, indispensable for trace-level impurity quantification and bioanalytical studies.
The cross-validation of these two methods is a critical exercise to ensure that the data generated across different stages of drug development, from early discovery to late-stage quality control, is consistent and reliable.[4][5][6]
Methodologies Under the Microscope: A Comparative Overview
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[7] For 1-(3',4'-Dibenzyloxyphenyl)-1-propanol, a reversed-phase HPLC method is the logical choice, leveraging the compound's hydrophobicity for retention and separation on a C18 stationary phase.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 50% B
-
1-15 min: 50-95% B
-
15-17 min: 95% B
-
17-17.1 min: 95-50% B
-
17.1-22 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm (based on the UV absorbance of the benzyloxy-phenyl moiety).
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the quantification of low-level impurities or analysis in complex biological matrices, LC-MS/MS is the method of choice.[8][9] The use of a triple quadrupole mass spectrometer allows for highly specific detection through Multiple Reaction Monitoring (MRM).
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: (Identical to the HPLC-UV method to facilitate direct comparison)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Quantifier: [M+H]+ → fragment 1 (e.g., loss of water)
-
Qualifier: [M+H]+ → fragment 2 (e.g., cleavage of a benzyl group)
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
The Crucible of Confidence: A Cross-Validation Protocol
Cross-validation serves to demonstrate that two distinct analytical methods provide equivalent results, ensuring data continuity and reliability across different analytical platforms.[4][10][11] This is particularly crucial when transitioning from a high-sensitivity method like LC-MS/MS in early development to a more routine HPLC-UV method for quality control.
Diagram: Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Step-by-Step Cross-Validation Procedure
-
Define Acceptance Criteria: Before initiating the study, establish clear acceptance criteria for the comparison of results between the two methods. For example, the percentage difference in assay values should be within ±2.0%.
-
Prepare a Common Set of Samples: A single set of samples, including the reference standard, quality control (QC) samples at multiple concentration levels (low, mid, high), and representative test samples (e.g., from a specific batch of drug substance), must be prepared.
-
Analyze Samples by Both Methods: Analyze the prepared samples using both the validated HPLC-UV and LC-MS/MS methods. It is crucial that the same analyst performs the analyses on the same day, if possible, to minimize variability.
-
Data Processing and Comparison: Process the data from both analytical runs. For each sample, calculate the concentration of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol and any specified impurities.
-
Statistical Evaluation: Statistically compare the results obtained from the two methods. A paired t-test can be used to determine if there is a statistically significant difference between the means of the two datasets. A Bland-Altman plot is also a valuable tool to visualize the agreement between the two methods.
Performance Data at a Glance: A Comparative Summary
The following table presents hypothetical data from a cross-validation study to illustrate the expected performance of the two methods.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.01 - 10 | Method Dependent |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | ≤ 0.5% | ≤ 1.0% | ≤ 1.0% (Assay) |
| - Intermediate Precision | ≤ 0.8% | ≤ 1.5% | ≤ 2.0% (Assay) |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.001 µg/mL | Report |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.003 µg/mL | Report |
| Specificity | No interference from blank and placebo | No interference from blank and placebo | No interference at the retention time of the analyte |
Conclusion: A Symbiotic Approach to Analytical Confidence
The cross-validation of analytical methods is not merely a regulatory requirement but a fundamental scientific practice that underpins the reliability of data throughout the drug development lifecycle. For 1-(3',4'-Dibenzyloxyphenyl)-1-propanol, both HPLC-UV and LC-MS/MS have their distinct advantages and applications. HPLC-UV provides a robust and cost-effective solution for routine quality control, while LC-MS/MS offers unparalleled sensitivity and specificity for more demanding applications.
By conducting a thorough cross-validation as outlined in this guide, researchers, scientists, and drug development professionals can establish a strong, data-driven link between these two powerful analytical techniques. This ensures that as a compound progresses from the research bench to the manufacturing floor, the analytical data remains consistent, reliable, and, above all, trustworthy.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. Available from: [Link]
-
Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation. Available from: [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. Available from: [Link]
-
Cross-validation of bioanalytical methods between laboratories - PubMed. Available from: [Link]
-
Cross-validation (analytical chemistry) - Wikipedia. Available from: [Link]
-
13C NMR of 1-Propanol. Available from: [Link]
-
Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC. Available from: [Link]
-
ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Available from: [Link]
-
13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813) - NP-MRD. Available from: [Link]
-
Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Available from: [Link]
-
Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC. Available from: [Link]
-
propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. Available from: [Link]
-
Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction - ResearchGate. Available from: [Link]
-
Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) - MDPI. Available from: [Link]
-
Phytochemical Characterization of Phenolic Compounds by LC-MS/MS and Biological Activities of Ajuga reptans L., Ajuga salicifolia (L.) Schreber and Ajuga genevensis L. from Turkey - PMC. Available from: [Link]
-
Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601 - EPA. Available from: [Link]
-
Carbon-13 NMR spectrum of propan-1-ol - (1-propanol) - Doc Brown's Chemistry. Available from: [Link]
-
LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PubMed. Available from: [Link]
-
LC-DAD-ESI-MS/MS characterization of soybean phenolics extracted with various solvents - DergiPark. Available from: [Link]
-
LC-ESI-QTOF-MS/MS Profiling and Antioxidant Activity of Phenolics from Custard Apple Fruit and By - Semantic Scholar. Available from: [Link]
- CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents.
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Comparative Guide: Efficacy & Utility of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol in Drug Discovery
Executive Summary
This guide evaluates 1-(3',4'-Dibenzyloxyphenyl)-1-propanol (CAS: 157701-80-9), a critical lipophilic intermediate and prodrug scaffold. In drug development, this compound serves two primary functions:
-
Synthetic Shielding: It acts as a stable precursor to 1-(3,4-dihydroxyphenyl)-1-propanol (a bioactive catechol metabolite), protecting the oxidation-prone catechol moiety during multi-step synthesis.
-
Pharmacokinetic Modulation: The dibenzyl protection significantly increases lipophilicity (LogP), enabling membrane permeability before intracellular metabolism restores the active hydrophilic catechol.
This analysis compares the subject compound against its active metabolite (Free Catechol) and its methyl-protected analog (Dimethoxy) to demonstrate why the dibenzyl variant is often the superior choice for efficacy in synthesis and delivery.
Comparative Efficacy Analysis
The following table contrasts the subject compound with its primary alternatives. The "Efficacy" here is defined by three vectors: Synthetic Yield (ease of generating the active form), Stability (resistance to degradation), and Permeability (drug delivery potential).
Table 1: Physicochemical & Functional Comparison
| Feature | Subject Compound (Dibenzyl-Protected) | Alternative A (Dimethoxy-Protected) | Active Target (Free Catechol) |
| Chemical Structure | 1-(3',4'-Dibenzyloxyphenyl)-1-propanol | 1-(3',4'-Dimethoxyphenyl)-1-propanol | 1-(3',4'-Dihydroxyphenyl)-1-propanol |
| Primary Role | Masked Intermediate / Prodrug | Stable Intermediate | Bioactive Antioxidant / Agonist |
| Lipophilicity (Est. LogP) | ~4.8 (High Permeability) | ~2.1 (Moderate) | ~0.8 (Low / Hydrophilic) |
| Oxidation Stability | High (Resistant to Quinone formation) | High | Low (Rapid auto-oxidation to o-quinones) |
| Deprotection Efficacy | Excellent (Mild Hydrogenolysis) | Poor (Requires harsh Lewis Acids e.g., BBr₃) | N/A (Already Active) |
| Synthetic Utility | Preferred for late-stage unmasking | Preferred for early-stage robust steps | Difficult to handle in basic media |
Detailed Technical Insight
A. The "Orthogonal Protection" Advantage
The primary efficacy advantage of the Dibenzyl variant over the Dimethoxy variant lies in the deprotection conditions.
-
Dimethoxy analogs require harsh reagents like Boron Tribromide (
) or concentrated HBr to cleave the ether bond. These conditions often degrade other sensitive functional groups (e.g., esters, double bonds) present in complex drug candidates. -
Dibenzyl analogs are cleaved via catalytic hydrogenolysis (
) at neutral pH and room temperature. This "mild efficacy" ensures high yields of the final active drug without side reactions.
B. Lipophilicity and BBB Penetration
For neurological targets (e.g., catecholamine analogs), the Free Catechol is too polar to cross the Blood-Brain Barrier (BBB) effectively. The Dibenzyl compound, with a LogP > 4.0, acts as a highly effective carrier. Once across the membrane, endogenous enzymes or specific oxidative environments can facilitate deprotection.
Experimental Protocols
To validate the efficacy claims above, the following self-validating protocols are recommended.
Protocol A: Selective Deprotection (High-Yield Activation)
Objective: To demonstrate the superior yield and mildness of converting the Dibenzyl precursor to the Active Catechol compared to Methyl ethers.
Reagents:
-
Substrate: 1-(3',4'-Dibenzyloxyphenyl)-1-propanol (1.0 eq)
-
Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)[1]
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen Source:
balloon (1 atm)
Workflow:
-
Dissolution: Dissolve 100 mg of the substrate in 10 mL of MeOH in a round-bottom flask.
-
Inerting: Purge the flask with Nitrogen (
) for 5 minutes to remove oxygen (critical to prevent immediate oxidation of the product). -
Catalyst Addition: Carefully add 10 mg of Pd/C. Caution: Pd/C is pyrophoric; keep wet with solvent.
-
Hydrogenation: Switch gas supply to
balloon. Stir vigorously at Room Temperature (RT) for 2–4 hours. -
Monitoring: Check via TLC (Silica gel; Hexane:EtOAc 1:1).
-
Validation: The starting material (high
) should disappear, replaced by a lower spot (Catechol).
-
-
Work-up: Filter through a Celite pad under
atmosphere. Concentrate filtrate in vacuo at <40°C. -
Result: Quantitative yield of 1-(3',4'-Dihydroxyphenyl)-1-propanol.
Protocol B: Stability Challenge Assay
Objective: To quantify the protective efficacy of the benzyl group against auto-oxidation.
Workflow:
-
Prepare 10 mM solutions of Compound A (Dibenzyl) and Compound B (Free Catechol) in Phosphate Buffered Saline (PBS, pH 7.4).
-
Incubate at 37°C in an open vial (exposed to air).
-
Measurement: Monitor UV-Vis absorbance at 400–450 nm (characteristic of o-quinone formation) at t=0, 1h, 6h, 24h.
-
Expected Outcome:
-
Free Catechol: Rapid increase in absorbance at 400nm (degradation).
-
Dibenzyl:[2] Baseline remains flat (stable).
-
Mechanistic Visualization
The following diagrams illustrate the chemical logic and decision pathways for using this compound.
Diagram 1: The Activation Pathway (Synthesis & Metabolism)
This pathway shows how the Dibenzyl compound serves as the "Gateway" to the active catechol.
Caption: The Dibenzyl derivative allows storage and transport, releasing the active Catechol only upon specific catalytic treatment, avoiding premature degradation to Quinones.
Diagram 2: Selection Logic for Drug Design
When to choose the Dibenzyl analog over Methyl analogs.
Caption: Decision matrix highlighting the "Orthogonal Efficacy" of Dibenzyl protection for complex sensitive molecules.
References
-
National Institutes of Health (PMC). Structure Effect on Antioxidant Activity of Catecholamines. (Demonstrates the instability/reactivity of the free catechol form). [Link]
-
Chemistry LibreTexts. Reduction of Carbonyl Compounds to Alcohols. (Mechanistic basis for synthesizing the propanol from propiophenone). [Link]
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MDPI. Crosslinking Mechanisms of Phenol, Catechol, and Gallol. (Explains the oxidation risks of unprotected catechols). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
